Phthalamide-PEG3-azide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c17-19-18-5-7-23-9-11-25-12-10-24-8-6-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEELPXILEIOFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Phthalamide-PEG3-azide: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties and applications of Phthalamide-PEG3-azide, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure facilitates the assembly of these novel therapeutic agents, which are designed to selectively eliminate target proteins implicated in disease.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below. These values are critical for experimental design, including stoichiometric calculations for synthesis and analytical characterization.
| Property | Value |
| Chemical Formula | C₁₆H₂₀N₄O₅[1][2][3][4] |
| Molecular Weight | 348.4 g/mol [1][4] |
| Alternate Molecular Weight | 348.35 g/mol [2] |
Role in PROTAC Synthesis
This compound serves as a polyethylene (B3416737) glycol (PEG)-based linker in the construction of PROTACs.[2][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
The phthalamide (B166641) group acts as a ligand for the E3 ligase, while the azide (B81097) group provides a reactive handle for conjugation to a ligand targeting a specific protein of interest. This conjugation is typically achieved through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[5]
Experimental Workflow: PROTAC Assembly
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound. This process involves the chemical ligation of the target protein ligand (possessing an alkyne group) to the this compound linker.
Figure 1: Generalized workflow for PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC molecule can be introduced into a cellular system to induce the degradation of the target protein. The logical steps of this induced signaling pathway are depicted below.
Figure 2: PROTAC-induced protein degradation pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis of PROTACs using this compound are highly specific to the target protein ligand and the chosen click chemistry reaction. However, a general methodological framework is provided below.
General Protocol for CuAAC-mediated PROTAC Synthesis:
-
Dissolution: Dissolve the alkyne-functionalized target protein ligand and this compound in a suitable solvent system (e.g., DMSO/water or t-BuOH/water).
-
Catalyst Preparation: Prepare a fresh solution of the copper (I) catalyst. This is often generated in situ from a copper (II) source, such as copper (II) sulfate, and a reducing agent like sodium ascorbate. A copper-stabilizing ligand, such as TBTA or BTTAA, is typically included.
-
Reaction: Add the copper catalyst solution to the solution of the reactants. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).
-
Purification: Upon completion, purify the resulting PROTAC molecule using a suitable chromatographic technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
In-Depth Technical Guide: The Mechanism of Action of Phthalamide-PEG3-azide in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. This guide provides a detailed examination of a specific and versatile PROTAC building block: Phthalamide-PEG3-azide. We will dissect its mechanism of action, detailing the individual roles of the phthalamide (B166641) group, the PEG3 linker, and the terminal azide (B81097) functionality. This document will further provide quantitative data from representative studies, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field of targeted protein degradation.
Core Components and Their Roles
The this compound linker is a trifunctional molecule designed for the modular and efficient synthesis of PROTACs. Each component plays a critical role in the overall mechanism of action.
1. Phthalamide: The Cereblon (CRBN) E3 Ligase Ligand
The phthalamide moiety is a derivative of thalidomide (B1683933) and functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] CRBN is a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. By binding to CRBN, the phthalamide group effectively hijacks this cellular machinery, bringing it into proximity with the target protein.[1] The interaction between the phthalamide and CRBN is crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for subsequent ubiquitination of the target protein.[2]
2. Polyethylene (B3416737) Glycol (PEG3) Linker: The Flexible Spacer
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy of the degrader. The PEG3 linker in this compound consists of three polyethylene glycol units, conferring several advantageous properties:
-
Solubility: The hydrophilic nature of the PEG linker enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, improving its drug-like properties.
-
Flexibility: The PEG linker provides rotational freedom, allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]
-
Optimized Ternary Complex Formation: The length of the linker is a critical parameter that influences the stability and geometry of the ternary complex. The PEG3 linker provides a specific length that can be optimal for certain target protein and E3 ligase pairs.
3. Azide Group: The Chemical Handle for "Click" Chemistry
The terminal azide group (N₃) is a versatile chemical handle that enables the efficient and specific conjugation of the this compound linker to a target protein ligand using "click chemistry".[4] The most common click chemistry reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to most functional groups found in biological molecules, making it an ideal method for the final assembly of the PROTAC molecule.[3] This modular approach allows for the rapid synthesis of PROTAC libraries with different target protein ligands for screening and optimization.[3]
Mechanism of Action: A Step-by-Step Breakdown
The PROTACs synthesized using this compound operate through the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, through its specific ligands, simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The formation of the ternary complex brings the target protein into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the target protein, leading to the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and degrades the target protein into small peptides.
-
Recycling of the PROTAC: The PROTAC molecule is not degraded in this process and is released after the ubiquitination of the target protein. It can then participate in another cycle of binding and degradation, acting in a catalytic manner.
Quantitative Data Presentation
| Parameter | Description | Representative Value (dBET1) | Reference |
| DC₅₀ | The concentration of the PROTAC required to induce 50% degradation of the target protein. | ~30 nM | [6] |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | >90% | [6] |
| CRBN Binding (IC₅₀) | The concentration of the PROTAC required to inhibit 50% of the binding of a fluorescent tracer to CRBN. | ~1 µM | [1] |
| BRD4 Binding (IC₅₀) | The concentration of the PROTAC required to inhibit 50% of the binding of a fluorescent tracer to the BRD4 bromodomain. | ~100 nM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs constructed using this compound.
Protocol 1: PROTAC Synthesis via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final step in the synthesis of a PROTAC, where the this compound linker is conjugated to a target protein ligand containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water
-
Nitrogen or Argon gas supply
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.2 equivalents).
-
To the degassed reaction mixture, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[7][8]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Ternary Complex Formation Assay using AlphaLISA
This protocol describes a proximity-based assay to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[9][10]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged POI)
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1)
-
PROTAC of interest
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST Acceptor beads)
-
AlphaLISA anti-tag donor beads (e.g., anti-FLAG Donor beads)
-
AlphaLISA assay buffer
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA assay buffer.
-
Dilute the tagged POI and tagged E3 ligase complex to their optimal concentrations in AlphaLISA assay buffer.
-
-
Assay Assembly:
-
In a 384-well microplate, add the PROTAC solution, the tagged POI solution, and the tagged E3 ligase solution.
-
Incubate the plate at room temperature for 60-90 minutes to allow for ternary complex formation.
-
-
Bead Addition:
-
Add the anti-GST Acceptor beads and anti-FLAG Donor beads to the wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of ternary complex formation and can be used to determine the optimal concentration for complex formation.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Structure of a PROTAC synthesized with this compound.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. SLAS2024 [slas2024.eventscribe.net]
Phthalamide-PEG3-azide stability and recommended storage conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalamide-PEG3-azide is a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, comprising a phthalamide (B166641) group for E3 ligase engagement, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a terminal azide (B81097) for "click" chemistry conjugation, necessitates a thorough understanding of its stability profile. This technical guide provides an in-depth analysis of the stability of this compound, offering recommended storage conditions and handling procedures to ensure its integrity and performance in research and drug development settings. The stability of the molecule is discussed by examining its constituent functional groups: the phthalamide ring, the PEG linker, and the azide moiety.
Chemical Structure and Functional Components
The stability of this compound is intrinsically linked to its three key functional components:
-
Phthalamide Group: This moiety is known for its ability to bind to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. Its stability is crucial for the biological activity of PROTACs.
-
PEG3 Linker: The tri-polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[] The ether linkages within the PEG chain are generally stable, but can be susceptible to oxidation under certain conditions.
-
Azide Group: The terminal azide is a high-energy functional group that is essential for bioorthogonal conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Organic azides require careful handling due to their potential instability.[3]
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier data and the chemical nature of the compound.
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent | -80°C | Up to 1 year | Use anhydrous solvents. Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Data sourced from supplier information.[4]
Stability Profile and Degradation Pathways
Phthalamide Group Stability
The phthalamide group is susceptible to hydrolysis, particularly under basic conditions, which leads to the opening of the imide ring to form a phthalamic acid derivative.
-
pH Stability: The half-life for the base-catalyzed hydrolysis of phthalimide (B116566) is approximately 1.6 days at pH 7 and 4 hours at pH 8.[5] It is significantly more stable under acidic conditions.[6]
-
Thermal Stability: When heated, phthalimide can emit toxic vapors.[5]
PEG Linker Stability
Polyethylene glycol linkers are generally considered stable.[] However, degradation can occur under specific conditions.
-
Oxidative Degradation: The ether backbone of PEG can be susceptible to oxidation, particularly in the presence of metal ions and reactive oxygen species. This can lead to chain cleavage.[7]
-
Hydrolytic Stability: The ether linkages in PEG are hydrolytically stable under most conditions.[7]
Azide Group Stability
Organic azides are energetic molecules and their stability is a significant consideration.[3]
-
General Stability Rules: The stability of organic azides can be estimated using empirical rules:
-
Incompatibilities: Azides should not be exposed to:
-
Light and Heat: Azides should be protected from light and stored at low temperatures to prevent decomposition.[3]
The logical relationship for handling and storing this compound based on its components' stability is illustrated in the following diagram:
Experimental Protocols: Forced Degradation Studies
To establish a comprehensive stability profile for this compound, forced degradation studies are recommended.[9][10] The following are general protocols that can be adapted.
Preparation of Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO, acetonitrile).
-
Use this stock solution for all subsequent stress conditions.
Stress Conditions
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 60°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2).
-
Ensure a dark control is run in parallel.
-
Analytical Method
-
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be used to separate and quantify the parent compound and any degradation products.
-
The method should be validated for specificity, linearity, accuracy, and precision.
The experimental workflow for a forced degradation study is depicted below:
Conclusion
This compound is a valuable tool in modern drug discovery, but its multi-component nature requires careful consideration of its stability. By adhering to the recommended storage conditions of -20°C for the solid form and -80°C for solutions, and by understanding the potential degradation pathways of the phthalamide, PEG, and azide moieties, researchers can ensure the integrity and reliability of this important linker molecule. The provided guidelines and experimental protocols serve as a valuable resource for scientists and professionals working with this compound, promoting best practices in its handling and application.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. This compound | TargetMol [targetmol.com]
- 5. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. biopharminternational.com [biopharminternational.com]
The Pivotal Role of the PEG3 Spacer in Phthalamide-PEG3-azide Functionality: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phthalamide-PEG3-azide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It delves into the specific functions of its constituent parts—the phthalimide (B116566) group, the polyethylene (B3416737) glycol (PEG) 3 spacer, and the azide (B81097) handle—with a focus on how the PEG3 spacer critically influences the overall efficacy and properties of the resulting bifunctional molecules.
Core Concepts: Deconstructing this compound
This compound is a heterobifunctional chemical tool primarily used in the synthesis of PROTACs. These molecules are designed to hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins of interest (POIs). The structure of this compound can be broken down into three key functional domains:
-
Phthalamide: This moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By binding to CRBN, the phthalimide group serves to recruit the cellular degradation machinery.[1][2] Thalidomide and its analogs, which contain the phthalimide core, are well-established binders of CRBN.[3]
-
PEG3 Spacer: This tri-ethylene glycol linker physically separates the phthalimide group from the azide group. The length, flexibility, and hydrophilicity of this spacer are not merely for connection but are critical determinants of the final PROTAC's biological activity.[][5]
-
Azide (N3): This functional group is a bioorthogonal handle that enables the covalent attachment of the this compound to a ligand for a protein of interest (POI). This is typically achieved through "click chemistry," a set of highly efficient and specific chemical reactions.[1][6]
The synergy of these three components allows for the modular construction of PROTACs, where a known CRBN-binding motif is linked via a tunable spacer to a warhead that targets a specific disease-causing protein.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The Critical Role of the PEG3 Spacer
The linker connecting the two ends of a PROTAC is a critical determinant of its efficacy. The PEG3 spacer in this compound offers several advantages:
-
Solubility and Permeability: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for bioavailability and cell permeability. However, excessive PEGylation can sometimes hinder membrane crossing. The flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, facilitating cell entry.[]
-
Ternary Complex Formation: The length and flexibility of the linker are paramount for the stable formation of the POI-PROTAC-E3 ligase ternary complex. A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long might not effectively bring the proteins into close enough proximity for efficient ubiquitination. The PEG3 spacer provides a specific length that must be empirically tested for each new target.
-
Vector and Orientation: The attachment points and the vector of the linker influence the relative orientation of the POI and the E3 ligase in the ternary complex. This orientation is crucial for exposing lysine residues on the POI for ubiquitination.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The optimal linker length is target-dependent. The following tables summarize data from published studies, illustrating how varying the number of PEG units in the linker of CRBN-based PROTACs can significantly impact their degradation efficiency.
Table 1: Physicochemical Properties of Representative PROTAC Linkers
| Linker Type | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| Alkyl Chain (C3) | 42.08 | 1.36 | 0 |
| PEG3 | 132.16 | -0.86 | 36.9 |
| PEG4 | 176.21 | -1.21 | 46.2 |
| PEG5 | 220.27 | -1.56 | 55.4 |
Note: Values are for the linker portion only and are calculated estimates. cLogP is the calculated octanol-water partition coefficient.
Table 2: Comparative Degradation Efficacy of BRD4-targeting PROTACs with Varying Linker Lengths
| PROTAC ID | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide | PEG4 | 8.3 | >95 | [7] |
| PROTAC A | Pomalidomide | PEG2 | >5000 | <20 | [5] |
| PROTAC B | Pomalidomide | PEG5 | 19 | >90 | [5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. Data is illustrative and compiled from various sources in the literature.[5][7][8][9][10]
Experimental Protocols
Synthesis of a this compound based PROTAC via Click Chemistry
The synthesis of a PROTAC using this compound typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-modified ligand for the protein of interest.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Solvent (e.g., DMSO/water mixture)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized POI ligand (1 equivalent).
-
Add the this compound stock solution (1.1 equivalents).
-
Add the THPTA/TBTA stock solution (0.5 equivalents).
-
Add the CuSO4 stock solution (0.2 equivalents).
-
Vortex the mixture briefly.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (2 equivalents).
-
Vortex the mixture again.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the PROTAC can be purified by preparative HPLC.
-
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC can be used to measure the binding affinities of the PROTAC to the POI and CRBN individually, and to assess the cooperativity of ternary complex formation.
Materials:
-
Purified POI
-
Purified CRBN-DDB1 complex
-
PROTAC
-
ITC instrument
-
Matched dialysis buffer
Protocol:
-
Binary Binding Titrations:
-
Titrate the PROTAC into the POI solution to determine the binding affinity (Kd1).
-
Titrate the PROTAC into the CRBN-DDB1 solution to determine the binding affinity (Kd2).
-
-
Ternary Complex Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the POI and CRBN-DDB1.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the measured binding affinities. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
-
PROTAC Design and Evaluation Workflow
The development of a successful PROTAC is an iterative process involving design, synthesis, and biological evaluation.
Conclusion
This compound is a versatile and powerful building block for the construction of CRBN-recruiting PROTACs. The PEG3 spacer is not a passive component but plays a crucial role in dictating the physicochemical and biological properties of the final PROTAC molecule. A thorough understanding of the interplay between the linker and the two protein-binding moieties is essential for the rational design of potent and selective protein degraders. The experimental protocols and workflows outlined in this guide provide a framework for researchers to synthesize and evaluate novel PROTACs based on the this compound scaffold, ultimately contributing to the development of new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Phthalamide-PEG3-azide: A Technical Guide to its Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate proteins of interest (POIs). The rational design of these molecules is paramount, with each component playing a critical role. Phthalamide-PEG3-azide is a key building block in the synthesis of PROTACs, providing a versatile and efficient means to construct these powerful therapeutic agents.
This technical guide provides an in-depth overview of this compound, detailing its structure, function, and application in the synthesis of PROTACs. It includes detailed experimental protocols, quantitative data from representative studies, and workflow diagrams to aid researchers in the practical application of this important chemical tool.
Core Structure and Functionality
This compound is a trifunctional molecule, with each component serving a distinct purpose in PROTAC assembly:
-
Phthalamide Moiety: This group is a derivative of thalidomide (B1683933) and functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] By recruiting CRBN, this moiety engages the cellular machinery required for tagging the target protein with ubiquitin.
-
PEG3 Linker: The three-unit polyethylene (B3416737) glycol (PEG) chain is a flexible, hydrophilic linker. PEG linkers are widely used in PROTAC design to improve solubility and cell permeability of the final molecule.[2][3] The length and flexibility of the linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
-
Azide (B81097) Group (-N3): The terminal azide group is a versatile chemical handle for conjugation. It is most commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5][6] This allows for the straightforward and robust attachment of an alkyne-modified ligand that binds to the protein of interest.
Key Application: PROTAC Synthesis via Click Chemistry
The primary application of this compound is as a prefabricated E3 ligase ligand-linker component for the modular synthesis of PROTACs. The azide handle facilitates a highly efficient and specific conjugation to a warhead for the target protein, which is typically modified with a terminal alkyne. This modular approach allows for the rapid generation of PROTAC libraries with diverse target-binding moieties.[7]
Mechanism of Action of a Resulting PROTAC
Once synthesized, the PROTAC orchestrates a series of intracellular events leading to the degradation of the target protein. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data Summary
While specific degradation data for PROTACs using the exact this compound linker is not extensively published in comparative studies, the following table summarizes representative data for PROTACs utilizing pomalidomide (B1683931) (a closely related phthalimide) and PEG linkers of similar length. This data illustrates typical performance metrics for such constructs.
| Target Protein | E3 Ligase Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Brd4 | Pomalidomide | PEG-based | ~5-20 | >90 | 22Rv1 |
| BTK | Pomalidomide | PEG-based | ~2-10 | >90 | Mino |
| EGFR | Pomalidomide | 3 PEG units | ~25-50 | >85 | H1975 |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
-
Data is illustrative and compiled from various sources in the literature for structurally similar PROTACs.[8][9]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the solution-phase synthesis of a PROTAC by conjugating this compound with an alkyne-modified target protein ligand.[10][11]
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: 1:1 t-BuOH/H₂O, DMF, or DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized ligand in DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized ligand (1.0 equivalent).
-
Add the this compound (1.1 equivalents).
-
Add the solvent (e.g., 1:1 t-BuOH/H₂O) to achieve a final reaction concentration of approximately 1-10 mM.
-
Vortex briefly to mix.
-
-
Catalyst Addition:
-
In a separate tube, prepare a catalyst premix by combining CuSO₄ stock solution and THPTA stock solution in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA). Let this stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture thoroughly.
-
Allow the reaction to proceed at room temperature for 1-12 hours. Protect from light if using fluorescently tagged molecules.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and purified using standard techniques such as reverse-phase HPLC to isolate the final PROTAC product.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol provides a standard method to quantify the amount of a target protein in cells following treatment with a synthesized PROTAC.[2][3]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes to lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a valuable and versatile chemical tool for researchers engaged in the discovery and development of targeted protein degraders. Its well-defined structure, incorporating a CRBN ligand, a beneficial PEG linker, and a click-ready azide handle, facilitates a modular and efficient approach to PROTAC synthesis. By understanding its core functionalities and employing robust experimental protocols, scientists can leverage this building block to rapidly generate and evaluate novel PROTACs, accelerating the development of next-generation therapeutics for a wide range of diseases.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Phthalamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This powerful click chemistry reaction relies on the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react efficiently and specifically with azides to form a stable triazole linkage.[2]
Phthalamide-PEG3-azide is a versatile, heterobifunctional linker that leverages the advantages of SPAAC for applications in bioconjugation, drug delivery, and the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[3][4] The molecule features a terminal azide (B81097) group for SPAAC, a triethylene glycol (PEG3) spacer to enhance solubility and provide spatial separation, and a phthalimide-protected amine. This protected amine offers a latent reactive handle that can be deprotected post-conjugation to enable further functionalization.
These application notes provide an overview of the use of this compound in SPAAC, including its key features, quantitative data on reaction kinetics, and detailed experimental protocols for its application in bioconjugation and subsequent deprotection.
Key Features of this compound in SPAAC
-
Bioorthogonality: The azide group is chemically inert to most biological functional groups, ensuring specific reaction with a cyclooctyne-modified molecule in complex biological milieu.[1]
-
Copper-Free Reaction: SPAAC eliminates the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo applications.[1]
-
Tunable Functionality: The phthalimide (B116566) group serves as a stable protecting group for a primary amine. This allows for a two-step functionalization strategy where the azide is first used for conjugation via SPAAC, followed by deprotection of the phthalimide to reveal an amine for subsequent modifications.
-
Enhanced Solubility: The hydrophilic PEG3 linker improves the aqueous solubility of the reagent and the resulting bioconjugates, which is particularly advantageous for biological applications.
-
PROTAC Synthesis: this compound is a valuable building block in the modular synthesis of PROTACs, connecting a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.[3][4][5]
Data Presentation
While specific kinetic data for the reaction of this compound with cyclooctynes is not extensively published, the reaction rate is influenced by the specific cyclooctyne (B158145) used, the solvent, and the temperature. The following table provides a summary of typical second-order rate constants for SPAAC reactions involving PEGylated azides and common cyclooctynes. The reaction of this compound is expected to fall within a similar range.
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| DBCO | PEGylated Azide | ~0.1 - 1.0 | Aqueous buffers, Room Temperature | [6] |
| BCN | Benzyl Azide | ~0.15 | DMSO, 37°C | [7] |
| DIBO | Azido-containing compounds | Exceptionally fast | Not specified | [8] |
Note: The presence of a PEG linker on either the azide or the cyclooctyne can influence reaction kinetics. Some studies have shown that a PEG linker can modestly enhance the reaction rate.[9][10] Reaction rates can be monitored using techniques such as ¹H-NMR or inline ATR-IR spectroscopy by observing the disappearance of the azide or cyclooctyne signals.[7][11]
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation of a DBCO-Functionalized Protein with this compound
This protocol describes the general steps for labeling a protein that has been pre-functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein (e.g., antibody, enzyme)
-
This compound (MW: 348.36 g/mol )
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) for purification.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
-
SPAAC Reaction:
-
To the DBCO-functionalized protein solution, add the this compound stock solution to achieve a 5- to 20-fold molar excess of the azide linker.
-
Note: The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will be observed upon successful conjugation.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) according to the manufacturer's instructions.
-
Collect the fractions containing the purified protein conjugate.
-
The concentration of the purified conjugate can be determined by measuring the absorbance at 280 nm.
-
-
Storage:
-
Store the purified Phthalamide-PEG3-protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Deprotection of the Phthalimide Group to Reveal the Primary Amine
This protocol describes the removal of the phthalimide protecting group from the conjugated Phthalamide-PEG3-protein to expose a primary amine for further functionalization. Two common methods are presented.
Method A: Hydrazinolysis
Materials:
-
Purified Phthalamide-PEG3-protein conjugate
-
Hydrazine (B178648) hydrate (B1144303) solution (e.g., 50-100 mM in reaction buffer)
-
Reaction Buffer: PBS, pH 7.4 or other suitable buffer.
-
SEC column for purification.
Procedure:
-
To the solution of the purified conjugate, add hydrazine hydrate to a final concentration of 50-100 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the resulting amine-functionalized protein conjugate using a desalting column to remove excess hydrazine and the phthalhydrazide (B32825) byproduct.
Method B: Sodium Borohydride (B1222165) Reduction followed by Acid-catalyzed Lactonization [2]
This method is a milder alternative to hydrazinolysis.
Materials:
-
Purified Phthalamide-PEG3-protein conjugate
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Glacial acetic acid
-
Reaction Buffer: PBS, pH 7.4
-
SEC column for purification.
Procedure:
-
Reduction:
-
To the purified conjugate solution, add NaBH₄ (a stock solution can be prepared in a suitable buffer, use a molar excess). The reaction can be performed in a mixture of buffer and a co-solvent like 2-propanol.
-
Stir the reaction at room temperature for 4-24 hours.
-
-
Lactonization and Amine Release:
-
Carefully add glacial acetic acid to the reaction mixture to adjust the pH to approximately 5.
-
Heat the reaction mixture to a mild temperature (e.g., 37-50°C) for 1-2 hours.
-
-
Purification:
-
Purify the amine-functionalized protein conjugate using a desalting column to remove salts and the phthalide (B148349) byproduct.
-
Visualizations
Caption: Experimental workflow for SPAAC conjugation and subsequent phthalimide deprotection.
Caption: Logical pathway for modular PROTAC synthesis using this compound.
References
- 1. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) with Phthalamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies with the high potency of cytotoxic agents. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and maximizing its concentration at the tumor site. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and mechanism of drug release.
This document provides a detailed protocol for the synthesis and characterization of an ADC using a Phthalamide-PEG3-azide linker. This linker features a phthalimide (B116566) group that can be conjugated to a payload, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties, and a terminal azide (B81097) group for "click chemistry" conjugation to an alkyne-modified antibody.[1][2] The use of PEG linkers can enable higher drug-to-antibody ratios (DARs) by mitigating the hydrophobicity of the payload, which can otherwise lead to aggregation and rapid clearance.[3][4][5]
The synthesis of the ADC is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between the linker and the antibody.[6][7][]
Overview of the ADC Synthesis Workflow
The overall process for synthesizing and evaluating an ADC with the this compound linker involves several key stages.
Experimental Protocols
Protocol for Payload-Linker Conjugation
This protocol describes the conjugation of the this compound linker to a cytotoxic payload containing a suitable functional group (e.g., an amine).
Materials:
-
Cytotoxic payload with a reactive amine group (e.g., a derivative of Monomethyl Auristatin E - MMAE)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO.
-
Add this compound to the solution. A molar excess of the linker may be used to ensure complete reaction with the payload.
-
Add the coupling agents (e.g., 1.5 equivalents of HATU and HOBt) to the reaction mixture.
-
Add DIPEA (e.g., 3 equivalents) to the reaction mixture to facilitate the coupling reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, purify the payload-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the this compound-Payload conjugate.
-
Characterize the conjugate by mass spectrometry to confirm its identity.
Protocol for Antibody Modification with an Alkyne Handle
This protocol details the introduction of an alkyne functional group onto the antibody, making it ready for click chemistry. This can be achieved by reacting an NHS-ester-alkyne reagent with the lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-NHS ester (e.g., DBCO-NHS ester for copper-free click chemistry, or a simpler alkyne-NHS ester for CuAAC)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Prepare a 10 mM stock solution of the Alkyne-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.[9]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted Alkyne-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[9]
-
Determine the concentration of the purified alkyne-modified antibody using a protein concentration assay (e.g., BCA assay).
-
The degree of alkyne incorporation can be determined by MALDI-TOF mass spectrometry.
Protocol for ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized payload-linker to the alkyne-modified antibody.[6]
Materials:
-
Alkyne-modified antibody
-
This compound-Payload conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO
-
Conjugation Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.[10]
-
Prepare a 200 mM stock solution of THPTA in ultrapure water.[10]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in ultrapure water.[10]
-
Dissolve the this compound-Payload conjugate in DMSO to create a stock solution (e.g., 10 mM).
-
-
Catalyst Complex Formation:
-
Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for 3-5 minutes at room temperature to form the Cu(I)-ligand complex.[10]
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the this compound-Payload conjugate. A molar excess of the payload-linker (typically 5-10 equivalents) is used.[6][10]
-
Add the pre-formed Cu(I)-THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[6]
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.[6]
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload-linker and other reagents using a Size-Exclusion Chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[10]
-
Collect the fractions corresponding to the monomeric ADC.
-
Characterization of the Antibody-Drug Conjugate
Accurate characterization of the ADC is crucial to ensure its quality and for the interpretation of subsequent biological data.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the ADC's efficacy and safety.[3] Several methods can be used for DAR determination.
4.1.1. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. The unconjugated antibody (DAR 0) is the least hydrophobic and elutes first, followed by species with increasing DAR values.[10]
Protocol:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol.
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the different drug-loaded species. The weighted average DAR is calculated from the relative peak areas.[10]
4.1.2. Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the ADC's mass, allowing for precise DAR calculation.[10]
Protocol:
-
Sample Preparation: The ADC sample can be analyzed intact or after reduction of the interchain disulfide bonds with a reducing agent like DTT to separate the light and heavy chains.[10]
-
LC-MS Analysis: Perform LC-MS analysis using a suitable column (e.g., reversed-phase for reduced ADC) and a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the mass spectra to obtain the molecular weights of the different ADC species. The number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody.
| Parameter | HIC | Mass Spectrometry |
| Principle | Separation based on hydrophobicity | Direct mass measurement |
| Information Provided | Average DAR and distribution of species | Precise mass of each species, average DAR |
| Typical DAR Range | 2-8 | 2-8 |
| Advantages | Robust, good for quality control | High accuracy and resolution |
| Disadvantages | Indirect measurement | Requires more specialized equipment |
Table 1: Comparison of methods for DAR determination.
In Vitro Evaluation of the ADC
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells that express the target antigen.
Protocol:
-
Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the purified ADC, unconjugated antibody, and free payload in cell culture medium. Add the solutions to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[11]
| ADC Configuration | Target Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-PEG-CPT | SK-BR-3 (HER2-high) | ~10-50 | [12] |
| Trastuzumab-PEG-CPT | MDA-MB-453 (HER2-low) | >1000 | [12] |
| Trastuzumab-Thailanstatin (DAR 3.5) | MDA-MB-361-DYT2 (HER2-moderate) | ~77 | [13] |
| Trastuzumab-Thailanstatin (DAR < 3.5) | MDA-MB-361-DYT2 (HER2-moderate) | >1000 | [13] |
Table 2: Example IC50 values for ADCs with PEG linkers from in vitro cytotoxicity assays.
Mechanism of Action of the ADC
The mechanism of action of an ADC involves a series of steps leading to the targeted killing of cancer cells.
-
Binding: The ADC circulates in the bloodstream and its monoclonal antibody component selectively binds to the target antigen on the surface of cancer cells.[14][]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[][16]
-
Trafficking: The internalized complex is trafficked within the cell, typically to the lysosomes.[16]
-
Linker Cleavage and Payload Release: Inside the lysosome, the linker is cleaved by enzymes or due to the acidic environment, releasing the active cytotoxic payload.[][16]
-
Cytotoxicity: The released payload then exerts its cytotoxic effect, for example, by disrupting microtubules or damaging DNA, leading to apoptosis and cell death.[14][17]
Conclusion
The use of a this compound linker in conjunction with click chemistry provides a robust and efficient method for the synthesis of homogenous and effective ADCs. The protocols outlined in this document provide a comprehensive guide for researchers in the field of targeted cancer therapy. Careful characterization of the resulting ADC, particularly the DAR, and thorough in vitro evaluation are essential steps in the development of novel ADC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labinsights.nl [labinsights.nl]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
Application of Phthalamide-PEG3-azide as a PROTAC Linker: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Phthalamide-PEG3-azide as a versatile linker in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This guide covers the underlying principles, synthesis strategies, and essential bioassays for the successful development of potent and selective protein degraders.
Introduction to this compound in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
This compound is a valuable chemical tool for PROTAC synthesis, incorporating a phthalimide (B116566) group, a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal azide (B81097) group.
-
Phthalimide Moiety: This functional group serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a widely exploited E3 ligase in PROTAC development.[1][2] By recruiting CRBN, the PROTAC brings the E3 ligase into close proximity with the target protein.
-
PEG3 Linker: The three-unit polyethylene glycol chain offers a balance of flexibility and hydrophilicity. This can improve the solubility and cell permeability of the final PROTAC molecule. The length of the linker is a critical parameter in optimizing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[3]
-
Azide Group: The terminal azide is a versatile chemical handle that enables covalent linkage to a POI ligand using "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] This modular approach allows for the rapid synthesis of PROTAC libraries with diverse POI ligands.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a PROTAC utilizing this compound involves hijacking the Ubiquitin-Proteasome System (UPS) to induce the degradation of a specific target protein.
Caption: Mechanism of action of a this compound based PROTAC.
The process begins with the PROTAC molecule simultaneously binding to the target protein and the CRBN E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.
Experimental Protocols
The development and evaluation of a PROTAC synthesized using this compound involves chemical synthesis followed by a series of biological assays.
PROTAC Synthesis via Click Chemistry
The azide functionality of this compound allows for its conjugation to an alkyne-modified POI ligand through two primary click chemistry methods.
Caption: General workflow for PROTAC synthesis using click chemistry.
Protocol 3.1.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for the synthesis of PROTACs where the POI ligand is functionalized with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
Prepare a premix of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA premix.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 3.1.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for sensitive substrates and is often used in biological settings. The POI ligand must be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
This compound
-
DBCO-functionalized POI ligand
-
Anhydrous solvent (e.g., DMSO or DMF)
Procedure:
-
Dissolve the DBCO-functionalized POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in the anhydrous solvent.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Biological Evaluation of PROTAC Activity
A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PROTAC.
Caption: Experimental workflow for the biological evaluation of a PROTAC.
Protocol 3.2.1: Western Blotting for Protein Degradation
This is the gold-standard assay to quantify the degradation of the target protein.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 3.2.2: Cell Viability Assay
This assay assesses the effect of POI degradation on cell proliferation and viability.
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation
| Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |
| BRD4 | Pomalidomide | PEG | MDA-MB-231 | ~1 | >90 | ~10 | [6] |
| FLT3 | Pomalidomide | PEG | MV4-11 | 7.4 | >80 | 39.9 | [7] |
| BTK | Pomalidomide | PEG | Mino | <10 | ~90 | N/A | [8] |
| IDO1 | Pomalidomide | PEG | HeLa | ~100 | 93 | N/A |
Note: The exact DC₅₀, Dₘₐₓ, and IC₅₀ values for a PROTAC synthesized with this compound will be dependent on the specific POI ligand and the target protein and must be determined empirically.
Conclusion
This compound is a highly valuable and versatile building block for the modular synthesis of CRBN-recruiting PROTACs. Its trifunctional nature, combining a CRBN ligand, a flexible and hydrophilic PEG spacer, and a reactive azide handle, facilitates the efficient construction of PROTAC libraries via click chemistry. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis and biological evaluation of novel protein degraders, enabling researchers to explore new therapeutic avenues in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. internationalresearchjournal.com [internationalresearchjournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Functionalization Using Phthalamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalamide-PEG3-azide is a versatile heterobifunctional linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This is achieved through a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase.
The this compound linker is comprised of three key components:
-
Phthalamide: A derivative of thalidomide (B1683933) that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
PEG3 Linker: A short polyethylene (B3416737) glycol chain that provides spacing and enhances solubility.
-
Azide (B81097) Group: A reactive handle for the covalent attachment of a target protein ligand via "click chemistry."
This application note provides detailed protocols for the use of this compound in the creation of PROTACs for the targeted degradation of cell surface proteins, a specific and powerful method of cell surface functionalization.
Principle of Action
The functionalization of the cell surface using a PROTAC synthesized from this compound involves a multi-step process. First, a ligand that specifically binds to the extracellular domain of a target cell surface protein is chemically modified to contain an alkyne group. This alkyne-modified ligand is then covalently attached to the azide group of the this compound linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
The resulting PROTAC is a bifunctional molecule. When introduced to cells, one end of the PROTAC binds to the target cell surface protein, and the other end, via the pthalamide moiety, recruits the intracellular E3 ubiquitin ligase, Cereblon. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This leads to the removal of the target protein from the cell surface, thus "functionalizing" the cell by altering its surface proteome.
Core Applications
The primary application of this compound is in the development of PROTACs for the targeted degradation of proteins. When applied to cell surface proteins, this technology can be used for:
-
Therapeutic Development: Creating drugs that eliminate disease-causing cell surface receptors.
-
Target Validation: Studying the function of a specific cell surface protein by observing the cellular phenotype after its degradation.
-
Basic Research: Investigating the downstream signaling effects of removing a particular receptor from the cell surface.
Quantitative Data Summary
The following tables provide a summary of the key characteristics of the components involved and representative quantitative data for a typical protein degradation experiment.
Table 1: Characteristics of this compound and Related Reagents
| Component | Molecular Weight ( g/mol ) | Purity | Storage Conditions | Key Features |
| This compound | 347.35 | >95% | -20°C, desiccated | Contains a Cereblon E3 ligase ligand and an azide handle for click chemistry. |
| Alkyne-modified Target Ligand | Varies | >95% | Varies | Specifically binds to the target cell surface protein. |
| Copper(II) Sulfate (CuSO4) | 159.61 | >98% | Room Temperature | Catalyst for the CuAAC reaction. |
| Sodium Ascorbate (B8700270) | 198.11 | >98% | Room Temperature | Reducing agent to generate Cu(I) in situ. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 434.48 | >95% | Room Temperature | A water-soluble ligand that stabilizes Cu(I) and improves reaction efficiency. |
Table 2: Example Data for Targeted Degradation of a Cell Surface Protein
| PROTAC Concentration (nM) | Incubation Time (hours) | Target Protein Degradation (%) | Cell Viability (%) |
| 1 | 24 | 25 ± 5 | >95 |
| 10 | 24 | 55 ± 8 | >95 |
| 100 | 24 | 85 ± 6 | >90 |
| 1000 | 24 | 92 ± 4 | >85 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound and an Alkyne-Modified Ligand via CuAAC
This protocol describes the "click" reaction to conjugate an alkyne-containing ligand to this compound.
Materials:
-
This compound
-
Alkyne-modified target protein ligand
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Reaction vials
-
Stir plate and stir bar
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-modified target ligand in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Set up the Click Reaction:
-
In a reaction vial, add the following in order:
-
This compound (1 equivalent)
-
Alkyne-modified target ligand (1.2 equivalents)
-
DMSO to achieve a final reaction concentration of 1-5 mM.
-
THPTA solution (0.1 equivalents)
-
CuSO4 solution (0.05 equivalents)
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (0.5 equivalents) to the reaction mixture.
-
The reaction mixture may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours with stirring. The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Upon completion, the PROTAC product can be purified by preparative HPLC or other suitable chromatographic methods.
-
The purified PROTAC should be characterized by LC-MS and NMR.
-
Protocol 2: Cell Treatment and Analysis of Target Protein Degradation
This protocol describes how to treat cells with the synthesized PROTAC and measure the degradation of the target cell surface protein.
Materials:
-
Cells expressing the target cell surface protein
-
Cell culture medium and supplements
-
Purified PROTAC from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Western blot or flow cytometry equipment
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blot or 96-well plates for viability assays) and allow them to adhere and grow overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the purified PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Remove the old medium from the cells and replace it with the medium containing the PROTAC.
-
Include a vehicle control (medium with the same concentration of DMSO used for the PROTAC).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Analysis of Protein Degradation:
-
For Western Blot:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using the primary antibody against the target protein.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
-
For Flow Cytometry:
-
Harvest the cells and wash them with PBS.
-
Stain the cells with a fluorescently labeled primary antibody against the extracellular domain of the target protein.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the level of the target protein on the cell surface.
-
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions on cells treated in parallel to assess the cytotoxicity of the PROTAC.
-
Visualizations
Caption: Experimental workflow for the synthesis and cellular testing of a PROTAC.
Caption: Mechanism of action for a PROTAC targeting a cell surface protein.
Caption: The ubiquitin-proteasome signaling pathway.
Application Notes and Protocols for Phthalamide-PEG3-azide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Phthalamide-PEG3-azide as a versatile linker in the construction of targeted drug delivery systems, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a heterobifunctional linker that incorporates a phthalimide (B116566) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The phthalimide group serves as a ligand for E3 ubiquitin ligases, such as Cereblon (CRBN), a key component of the ubiquitin-proteasome system. The PEG3 spacer enhances solubility, provides conformational flexibility, and can improve the pharmacokinetic properties of the final conjugate.[1] The azide functionality allows for efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are forms of "click chemistry".[2]
This linker is particularly valuable in the synthesis of PROTACs, which are chimeric molecules designed to bring a target protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The modular nature of PROTACs, enabled by linkers like this compound, allows for the rapid development of potent and selective protein degraders.
Key Applications
-
PROTAC Synthesis: this compound is a fundamental building block for creating PROTACs that recruit the CRBN E3 ligase.[1]
-
Targeted Drug Delivery: The azide handle can be used to conjugate the phthalimide-PEG3 moiety to various targeting ligands (e.g., small molecules, peptides, antibodies) that are modified with an alkyne group, thereby directing the E3 ligase-binding element to specific cells or tissues.
-
Bioconjugation: The principles of click chemistry allow for the straightforward and efficient labeling of biomolecules with the phthalimide-PEG3-azide linker under mild conditions.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data for a hypothetical PROTAC, "PROTAC-X," synthesized using this compound to degrade a target protein of interest (POI). These values are representative and may vary depending on the specific POI ligand and experimental conditions.
| Parameter | Value | Method of Analysis |
| PROTAC-X Characterization | ||
| Molecular Weight | 800 - 1200 Da | High-Resolution Mass Spectrometry (HRMS) |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Solubility | >50 µM in PBS | UV-Vis Spectroscopy |
| In Vitro Performance | ||
| Binding Affinity to POI (Kd) | 1 - 100 nM | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |
| Binding Affinity to CRBN (Kd) | 0.1 - 5 µM | ITC or SPR |
| DC50 (Concentration for 50% degradation) | 1 - 50 nM | Western Blot or In-Cell ELISA |
| Dmax (Maximum degradation) | >90% | Western Blot or In-Cell ELISA |
| Cellular Activity | ||
| Cell Permeability (Papp) | >1 x 10-6 cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Cytotoxicity (CC50 in non-target cells) | >10 µM | MTT or CellTiter-Glo Assay |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via CuAAC
This protocol describes the conjugation of this compound to an alkyne-functionalized ligand for a protein of interest (POI-alkyne).
Materials:
-
This compound
-
POI-alkyne
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water
-
Deionized water
-
Nitrogen gas
-
Reaction vial
-
Stir plate and stir bar
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in DMF.
-
Prepare a 10 mM solution of POI-alkyne in DMF.
-
Prepare a 100 mM solution of CuSO4 in deionized water.
-
Prepare a 200 mM solution of THPTA in deionized water.
-
Prepare a 1 M solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a reaction vial, add 1.0 equivalent of POI-alkyne from the stock solution.
-
Add 1.1 equivalents of this compound from the stock solution.
-
Add enough DMF (or tert-butanol/water) to achieve a final reaction concentration of 1-10 mM.
-
Degas the solution by bubbling with nitrogen gas for 15-20 minutes.
-
-
Catalyst Preparation:
-
In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Allow this mixture to stand for 5 minutes to form the copper(I)-THPTA complex.
-
-
Click Reaction:
-
To the reaction vial containing the alkyne and azide, add the pre-formed copper(I)-THPTA complex to a final concentration of 0.1 equivalents relative to the limiting reagent.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1.0 equivalent.
-
Seal the vial and stir the reaction at room temperature for 4-12 hours. Protect the reaction from light.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC.
-
Confirm the structure and purity of the final PROTAC using 1H NMR, 13C NMR, and HRMS.
-
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding:
-
Seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the cells and add the PROTAC-containing medium.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Quantify the band intensities using software like ImageJ to determine the extent of protein degradation.
-
Visualizations
Caption: Workflow for the synthesis of a PROTAC using this compound.
Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.
Caption: Mechanism of action for a PROTAC synthesized with a phthalimide-based linker.
References
Application Notes and Protocols for Phthalamide-PEG3-azide in Bioactive Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalamide-PEG3-azide is a heterobifunctional linker molecule designed for the creation of highly specific bioactive coatings in materials science. This molecule incorporates three key functional elements:
-
A Phthalamide Moiety: A derivative of thalidomide (B1683933), this group acts as a molecular glue to the E3 ubiquitin ligase Cereblon (CRBN). This functionality is central to its use in Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]
-
A Triethylene Glycol (PEG3) Spacer: This flexible, hydrophilic spacer enhances solubility and minimizes non-specific protein adsorption, thereby improving the biocompatibility of the coated surface.
-
An Azide (B81097) Group: This terminal azide allows for covalent immobilization onto alkyne-functionalized surfaces via highly efficient and bio-orthogonal "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
By immobilizing this compound onto a material surface, it is possible to create a "bioactive interface" capable of recruiting specific cellular machinery. This opens up novel therapeutic and research avenues, particularly in the field of targeted protein degradation, where the goal is to eliminate disease-causing proteins rather than just inhibiting them.
Principle of Action: Surface-Based Targeted Protein Degradation
The primary application of this compound in bioactive coatings is to engineer surfaces that can induce the degradation of specific target proteins. The mechanism mirrors that of soluble PROTACs. A surface coated with this molecule can recruit the E3 ubiquitin ligase CRBN. If a target protein of interest is brought into proximity with this surface-bound CRBN, the E3 ligase can tag the target protein with ubiquitin. This polyubiquitination marks the target protein for degradation by the proteasome. This approach can be used to study protein function, screen for new drug targets, and develop novel therapeutic devices.
Quantitative Data
The following tables summarize representative quantitative data for surfaces modified with PEG-azide linkers and for the activity of phthalimide-based PROTACs. This data provides a baseline for expected outcomes when using this compound.
Table 1: Surface Modification with PEG-Azide Linkers
| Parameter | Value | Substrate/Linker System | Analytical Method |
| Surface Density of Linker | 2.5 ± 0.2 molecules/nm² | Titanium with N₃-PEG₁₂-peptide | Not Specified |
| Reduction in Protein Adsorption | >90% | Silicon with PEG layer | X-ray Photoelectron Spectroscopy |
| Water Contact Angle | 30-50° | Glass with PEG layer | Goniometry |
Table 2: Efficacy of Phthalimide-Based PROTACs (in solution)
| PROTAC | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| ARV-825 | BRD4 | <1 | >95 | Burkitt's Lymphoma |
| dBET1 | BRD4 | 4.3 | >80 | Myeloma |
| Compound X | BTK | 10-100 | ~90 | Leukemia |
Note: DC₅₀ is the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation.
Experimental Protocols
Protocol 1: Immobilization of this compound onto an Alkyne-Functionalized Surface via CuAAC
This protocol describes the covalent attachment of this compound to a surface presenting terminal alkyne groups using a copper-catalyzed click reaction.
Materials:
-
Alkyne-functionalized substrate (e.g., glass slide, silicon wafer, or polymer surface)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to protect copper)
-
Anhydrous dimethylformamide (DMF) or a mixture of t-BuOH/DMSO/water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Surface Preparation:
-
Thoroughly clean the alkyne-functionalized substrate by sonicating in ethanol and then DI water for 15 minutes each.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of "Click" Solution:
-
Prepare a 1 mM solution of this compound in DMF or the chosen solvent mixture.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in DI water and 200 mM sodium ascorbate in DI water.
-
If using, prepare a 5 mM stock solution of TBTA in DMF.
-
-
Immobilization Reaction:
-
Place the alkyne-functionalized substrate in a suitable reaction vessel.
-
Add the this compound solution to the vessel, ensuring the entire surface is covered.
-
If using TBTA, add it to the reaction mixture to a final concentration of 250 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.
-
Gently agitate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with DMF (or the reaction solvent), followed by ethanol, and finally DI water.
-
Sonicate the substrate in ethanol for 5 minutes to remove any non-covalently bound material.
-
Rinse again with DI water and dry under a stream of nitrogen.
-
-
Storage:
-
Store the functionalized substrate in a desiccator or under an inert atmosphere until use.
-
Protocol 2: In Vitro Protein Degradation Assay on a Bioactive Surface
This protocol outlines a method to assess the ability of a this compound coated surface to induce the degradation of a target protein in a cell lysate.
Materials:
-
This compound functionalized substrate
-
Control substrate (e.g., unmodified or PEG-only coated)
-
Cell line expressing the target protein and CRBN
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein of interest (POI) ligand with a linker for surface capture (e.g., biotinylated ligand if the surface is also functionalized with streptavidin, or a ligand that can be chemically cross-linked)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Lyse the cells using the appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Surface Incubation:
-
Place the this compound functionalized and control substrates in separate wells of a multi-well plate.
-
Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL) in lysis buffer.
-
Add the POI ligand to the lysate to facilitate the recruitment of the target protein to the surface.
-
Add the lysate mixture to the wells containing the substrates.
-
Incubate for a set period (e.g., 2, 4, 8 hours) at 4°C with gentle agitation.
-
-
Western Blot Analysis:
-
After incubation, carefully collect the lysate from each well.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the target protein intensity to the loading control for each sample.
-
Compare the normalized intensity of the target protein from the lysate incubated with the bioactive surface to that of the control surface to determine the percentage of protein degradation.
-
Visualizations
References
- 1. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Phthalamide-PEG3-azide click chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Phthalamide-PEG3-azide click chemistry.
Troubleshooting Guide
Low or no product yield, the presence of side products, and difficulties in product purification are common challenges encountered during this compound click chemistry. This guide provides a structured approach to troubleshoot and resolve these issues.
Issue 1: Low or No Product Yield
Low or no formation of the desired triazole product is a frequent problem. The following steps and considerations can help in identifying and resolving the root cause.
Troubleshooting Workflow for Low or No Product Yield
Caption: A logical workflow for troubleshooting low or no product yield in CuAAC reactions.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | Use high-purity this compound, alkyne, and solvents. If necessary, purify starting materials.[1] |
| Incorrect Stoichiometry | While a 1:1 ratio of azide (B81097) to alkyne is common, using a slight excess (1.1 to 2-fold) of the less critical reagent can improve yields.[1] |
| Inefficient Catalyst System | Ensure the copper source is appropriate. For many bioconjugation applications, a combination of CuSO₄ with a reducing agent like sodium ascorbate (B8700270) is recommended.[2] The use of a Cu(I) stabilizing ligand is crucial.[1][2] |
| Suboptimal Solvent | The choice of solvent is critical and depends on the solubility of the reactants.[1] Polar solvents like DMF, CH₃CN, and EtOH can accelerate the reaction.[3] For biological applications, aqueous buffers are often used.[4] |
| Inappropriate Ligand or Concentration | Water-soluble ligands such as THPTA or BTTAA are recommended for aqueous reactions to stabilize the Cu(I) catalyst.[1][2] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] |
| Steric Hindrance | If steric hindrance around the azide or alkyne is suspected, increasing the reaction time or temperature may be necessary.[1] |
| Presence of Copper-Coordinating Groups | Functional groups like thiols on the substrate can interfere with the copper catalyst. Increasing the catalyst and ligand concentration can sometimes overcome this inhibition.[1] |
Issue 2: Presence of Side Products and Impurities
The formation of byproducts can complicate purification and reduce the yield of the desired conjugate.
Troubleshooting Workflow for Side Product Formation
Caption: A workflow to identify and mitigate the formation of side products.
Common Side Reactions and Solutions:
| Side Reaction/Impurity | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction promoted by oxygen. Deoxygenating the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) can minimize this. Ensure a sufficient amount of a reducing agent like sodium ascorbate is present. |
| Oxidative Damage to Biomolecules | The copper catalyst can cause oxidative damage to sensitive biomolecules. Using a chelating ligand like THPTA or BTTAA can protect the biomolecules by sequestering the copper ion.[1] Minimizing reaction time by optimizing other parameters is also beneficial.[1] |
| Decomposition of Azide or Alkyne | Ensure the stability of your starting materials under the reaction conditions. Some azides can be sensitive to prolonged heating or exposure to certain reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for this compound click chemistry?
A1: For most bioconjugation applications involving PEGylated azides, a catalyst system comprising a copper(II) source, a reducing agent, and a copper(I)-stabilizing ligand is recommended.[2] A common and effective combination is Copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (as the reducing agent to generate Cu(I) in situ), and a water-soluble ligand like THPTA or BTTAA.[1][2]
Q2: Which solvent should I use for my reaction?
A2: The choice of solvent depends on the solubility of your this compound and the alkyne-containing molecule.[1] Due to the PEG linker, this compound generally has good solubility in a range of solvents, including water and many organic solvents.[5] For bioconjugations, aqueous buffers (e.g., phosphate (B84403) buffer, pH 7.4) are often preferred.[1] Co-solvents like DMSO or DMF can be used to dissolve less soluble alkyne partners.
Q3: What is the ideal temperature and reaction time?
A3: Copper-catalyzed click chemistry is typically efficient at room temperature.[6] Reaction times can vary from a few minutes to several hours.[1] If the reaction is slow, particularly with sterically hindered substrates, gentle heating (e.g., 35-40 °C) may be applied.[1][7] However, prolonged heating should be avoided to prevent degradation of sensitive molecules. Reaction progress should be monitored by a suitable analytical method like LC-MS or TLC.
Q4: How can I purify the final product?
A4: The purification method depends on the nature of the product. For small molecule conjugates, column chromatography is often effective.[1] For larger biomolecules like proteins or oligonucleotides, size exclusion chromatography, dialysis, or ultrafiltration can be used to remove excess reagents and the copper catalyst.[8] The use of a ligand can also facilitate the removal of copper.[1]
Q5: Can I perform this reaction without a copper catalyst?
A5: Yes, this compound can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with molecules containing strained cyclooctynes like DBCO or BCN.[9] This "copper-free" click chemistry is advantageous for applications in living cells or in vivo where copper toxicity is a concern.[10]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization for specific substrates and applications.
Workflow for a Standard CuAAC Reaction
Caption: A step-by-step workflow for a typical CuAAC experiment.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).
-
Alkyne-containing molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[1]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[1]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be prepared fresh immediately before use. [1]
2. Reaction Setup:
-
In a microcentrifuge tube, add the this compound and the alkyne-containing molecule to the desired final concentrations in the chosen reaction buffer or solvent.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.[11] For example, for a final copper concentration of 0.1 mM, use a final ligand concentration of 0.5 mM.[1]
-
Add the pre-mixed copper/ligand solution to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of around 5 mM is a good starting point.
3. Incubation and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed.
4. Purification:
-
Once the reaction is complete, purify the product using an appropriate method as described in the FAQ section.
Quantitative Data Summary
The following table summarizes typical concentration ranges for the key components in a CuAAC reaction. These values may need to be optimized for specific applications.
| Component | Typical Concentration Range | Notes |
| Limiting Reactant (Azide or Alkyne) | 50 µM - 1 mM | Higher concentrations generally lead to faster reactions.[12] |
| Excess Reactant | 1.1 - 2 equivalents | A slight excess of the non-limiting reagent can drive the reaction to completion.[1] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A 1:1 to 5:1 ligand-to-copper ratio is common.[1] |
| Sodium Ascorbate | 1 mM - 10 mM | Should be in excess relative to copper. |
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. qbd.vectorlabs.com [qbd.vectorlabs.com]
- 5. Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [CuBr(PPh3)3] for Azide-Alkyne Cycloaddition Reactions under Strict Click Conditions [organic-chemistry.org]
- 7. Core-clickable PEG-branch-azide bivalent-bottle-brush polymers by ROMP: grafting-through and clicking-to - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Identifying and minimizing by-products in Phthalamide-PEG3-azide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phthalamide-PEG3-azide. Our goal is to help you identify and minimize by-products in your reactions, ensuring the highest possible purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule commonly used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a phthalimide-protected amine, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate the linker to molecules containing an alkyne group.[1] The phthalimide (B116566) group serves as a protecting group for a primary amine, which can be deprotected to reveal the amine for subsequent reactions.[3][4]
Q2: What are the most common by-products encountered during the synthesis and use of this compound?
The most common by-products are associated with the deprotection of the phthalimide group and potential side reactions of the azide and PEG linker. These include:
-
Phthalhydrazide (B32825): This is the major by-product formed during the deprotection of the phthalimide group using hydrazine (B178648).[4][5] It can sometimes be challenging to separate from the desired amine product.
-
Incompletely Deprotected Phthalamide: Residual starting material where the phthalimide group has not been removed.
-
Hydrolysis Products: The ester linkages in some PEG linkers can be susceptible to hydrolysis, especially under harsh basic or acidic conditions.[6]
-
Side-products from Azide Reduction: Although generally stable, the azide group can be reduced to an amine under certain conditions, leading to undesired bifunctional amines.
Q3: How can I detect and characterize by-products in my reaction mixture?
A combination of analytical techniques is recommended for the comprehensive analysis of your reaction mixture:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating and identifying the desired product and any by-products based on their mass-to-charge ratio.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product and quantify the relative amounts of by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the desired product and help to identify the structure of unknown by-products.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired Amine after Phthalimide Deprotection
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | - Increase Hydrazine Equivalents: Use a larger excess of hydrazine hydrate (B1144303) (e.g., 10-20 equivalents).- Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.- Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can improve the rate of deprotection. |
| Degradation of Product | - Use Milder Deprotection Conditions: For sensitive substrates, consider alternative deprotection methods such as using ethylenediamine (B42938) or sodium borohydride (B1222165) followed by acetic acid.[11][12] |
| Difficult Product Isolation | - Optimize Work-up: After quenching the reaction, ensure proper extraction procedures are followed to separate the amine product from the phthalhydrazide by-product. Acidic washes can help to protonate the desired amine, aiding in its separation from the neutral phthalhydrazide. |
Issue 2: Presence of Phthalhydrazide By-product in the Final Product
| Possible Cause | Troubleshooting Steps |
| Inefficient Removal during Work-up | - Acid-Base Extraction: During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the desired amine and extract it into the aqueous phase, leaving the phthalhydrazide in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.- Precipitation/Crystallization: In some cases, the desired product or the phthalhydrazide by-product may be selectively precipitated or crystallized from a suitable solvent system. |
| Co-elution during Chromatography | - Optimize Chromatography Conditions: Screen different solvent systems and gradients for your column chromatography to achieve better separation between the product and phthalhydrazide.- Use a Different Stationary Phase: If separation on silica (B1680970) gel is poor, consider using a different stationary phase such as alumina (B75360) or a reverse-phase column. |
Issue 3: Unexpected Side Reactions during Click Chemistry
| Possible Cause | Troubleshooting Steps |
| Copper-mediated Decomposition | - Use a Copper Ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) oxidation state and prevent side reactions.[13]- Degas Solvents: Remove dissolved oxygen from the reaction mixture by bubbling with nitrogen or argon to prevent oxidation of Cu(I).- Use a Reducing Agent: Add a mild reducing agent like sodium ascorbate (B8700270) to maintain a sufficient concentration of the active Cu(I) catalyst.[14] |
| Reaction with Other Functional Groups | - Protect Sensitive Groups: Ensure that other functional groups in your molecule that could react with the copper catalyst or the azide/alkyne are appropriately protected. |
Quantitative Data Summary
The following tables summarize key parameters for minimizing by-products in this compound reactions.
Table 1: Phthalimide Deprotection Conditions
| Parameter | Recommended Condition | Rationale | Potential By-products if Deviated |
| Reagent | Hydrazine hydrate | Effective and widely used for phthalimide cleavage.[3][5] | Incomplete deprotection (with weaker reagents), side reactions with other functional groups. |
| Equivalents of Hydrazine | 10-20 equivalents | Drives the reaction to completion. | Incomplete deprotection. |
| Solvent | Methanol (B129727) or Ethanol | Good solubility for both the substrate and hydrazine. | Slower reaction rates or insolubility issues. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with potential for side reactions. | Incomplete deprotection (at lower temps), increased side reactions (at higher temps). |
| Reaction Time | 2-16 hours (monitor by TLC/LC-MS) | Ensures complete conversion of the starting material. | Incomplete deprotection. |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions
| Parameter | Recommended Condition | Rationale | Potential By-products if Deviated |
| Catalyst | CuSO4·5H2O with a reducing agent (e.g., sodium ascorbate) | In situ generation of the active Cu(I) catalyst.[14] | Low reaction yield, side reactions due to Cu(II). |
| Copper Concentration | 0.1-1 mol% | Catalytic amounts are sufficient and minimize potential side reactions. | Slower reaction, potential for copper-mediated degradation at high concentrations. |
| Ligand | THPTA or TBTA | Stabilizes Cu(I) and improves reaction efficiency.[13] | Lower yields, catalyst deactivation. |
| Solvent | t-BuOH/H2O, DMSO, DMF | Solubilizes a wide range of substrates. | Poor solubility can lead to low yields. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. | Potential for thermal degradation of sensitive substrates at higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Phthalimide Deprotection using Hydrazine
-
Dissolve the this compound (1 equivalent) in methanol or ethanol.
-
Add hydrazine hydrate (10-20 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
To the residue, add an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a dilute aqueous acid (e.g., 1M HCl).
-
Separate the layers. The aqueous layer containing the protonated amine can be basified with a suitable base (e.g., NaHCO3 or NaOH) and then extracted with an organic solvent to isolate the desired amine product.
-
The organic layer from the initial extraction will contain the phthalhydrazide by-product.
-
Dry the combined organic extracts containing the product over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing molecule (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMSO).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) (e.g., 0.5 M).
-
Add the sodium ascorbate solution (typically 0.2-0.5 equivalents) to the reaction mixture.
-
Add the CuSO4·5H2O solution (typically 0.1-0.05 equivalents) to the reaction mixture. A color change is often observed.
-
Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Visualizations
Caption: By-product formation during phthalimide deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 4. echemi.com [echemi.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Books: 'LC-MS-MS analysis' – Grafiati [grafiati.com]
- 8. researchgate.net [researchgate.net]
- 9. Electron-impact and glow-discharge ionization LC-MS analysis of green tea tincture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 12. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 13. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting low yields in Phthalamide-PEG3-azide bioconjugation
Welcome to the technical support center for Phthalamide-PEG3-azide bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields or failed conjugations when using this compound.
Question 1: My final bioconjugation yield is significantly lower than expected. What are the most common causes?
Answer: Low yields in this compound bioconjugation typically stem from one of three key areas: incomplete deprotection of the phthalimide (B116566) group, inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or issues with reagent quality and stability. Each of these areas has several potential points of failure that need to be systematically investigated.
Question 2: How can I be sure that the phthalimide protecting group on my linker has been fully removed?
Answer: Incomplete deprotection is a frequent culprit for low yields, as the phthalimide group must be removed to expose the primary amine for subsequent reactions or to function as intended in a final construct like a PROTAC.
-
Ineffective Deprotection Reagents: The choice and quality of the deprotection reagent are critical. Hydrazine is a common reagent, but alternatives like ethylenediamine (B42938) or sodium borohydride (B1222165) (NaBH₄) followed by an acid work-up can be effective and may be milder on sensitive substrates.[1][2][3][4]
-
Reaction Conditions: Ensure you are using the correct solvent, temperature, and reaction time for your chosen deprotection method. For example, ethylenediamine deprotection is often carried out in isopropanol (B130326) or butanol, sometimes at elevated temperatures.[1]
-
Verification of Deprotection: It is highly recommended to confirm the removal of the phthalimide group before proceeding to the next step. This can be done using techniques like LC-MS to check for the expected mass change or NMR if the scale of the reaction allows.
Question 3: I suspect my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction is inefficient. How can I troubleshoot this step?
Answer: The CuAAC reaction is a powerful conjugation method, but its efficiency is highly dependent on the reaction conditions, particularly the oxidation state of the copper catalyst.[5][6]
-
Copper (I) is Essential: The active catalyst for the CuAAC reaction is Copper (I).[6] Many protocols use a Copper (II) salt (e.g., CuSO₄) in combination with a reducing agent, such as sodium ascorbate (B8700270), to generate Cu(I) in situ.[5][7] Ensure your reducing agent is fresh and added in sufficient excess.
-
Oxygen Contamination: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, which will stall the reaction and lead to low yields.[5] It is advisable to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Assistance: The use of a copper-chelating ligand, such as TBTA (Tris(benzyltriazolylmethyl)amine), can stabilize the Cu(I) oxidation state and improve reaction efficiency.[6]
-
Solubility Issues: Poor solubility of your biomolecule or the this compound linker in the reaction buffer can significantly reduce reaction rates.[8] The PEG3 component of the linker is designed to enhance water solubility, but co-solvents like DMSO or DMF may be necessary, typically up to 10% of the total reaction volume.[][10][11]
-
pH of the Reaction: The optimal pH for CuAAC reactions is typically between 7 and 9.[11] Buffers containing primary amines, such as Tris, should be avoided as they can compete in the reaction.[11] PBS is a commonly used buffer.[12]
Question 4: Could the integrity of my this compound linker be the problem?
Answer: Yes, reagent quality is paramount.
-
Storage: The this compound linker should be stored at -20°C in a dry environment to maintain its stability.[13][14] Before use, allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the compound.[11]
-
Azide (B81097) Group Stability: While the azide group is generally stable, it can be sensitive to prolonged exposure to light and heat.[14] Additionally, azides can react with phosphines, so avoid buffers or reagents containing these compounds if not intended for a specific ligation (like a Staudinger ligation).[15]
-
Purity: Ensure you are using a high-purity linker. Impurities can interfere with the reaction. The purity of a typical commercially available this compound is around 98%.[13]
Question 5: I am seeing aggregation of my protein/biomolecule after the conjugation reaction. What can I do?
Answer: Aggregation can be a problem, especially when conjugating hydrophobic molecules.
-
Hydrophilic Linker: The PEG3 linker is included specifically to improve the hydrophilicity of the conjugate and reduce aggregation.[][10][16] If aggregation is still an issue, you might consider a linker with a longer PEG chain.
-
Reaction Concentration: Running the reaction at a very high concentration of your biomolecule can sometimes promote aggregation. Try optimizing the concentration.
-
Purification: Aggregates can often be removed from the final product using size-exclusion chromatography (SEC).[17]
Experimental Protocols
Below are detailed methodologies for the key experiments involved in a typical this compound bioconjugation workflow.
Protocol 1: Phthalimide Deprotection using Ethylenediamine
This protocol describes the removal of the phthalimide protecting group to yield a primary amine.
-
Reagent Preparation:
-
Dissolve the Phthalamide-protected compound in isopropanol.
-
Prepare a solution of ethylenediamine.
-
-
Reaction Setup:
-
In a reaction vessel, add the Phthalamide-protected compound solution.
-
Add a 10-fold molar excess of ethylenediamine to the reaction mixture.[1]
-
-
Incubation:
-
Stir the reaction mixture at room temperature. Reaction progress can be monitored by LC-MS. While some protocols suggest refluxing, room temperature conditions can be sufficient and are milder.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The resulting residue can be purified using an appropriate method, such as silica (B1680970) gel chromatography or reverse-phase HPLC, to isolate the deprotected amine-containing product.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the deprotected azide-linker to an alkyne-modified biomolecule.
-
Reagent Preparation:
-
Prepare a solution of the alkyne-modified biomolecule in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[12]
-
Prepare a stock solution of the deprotected Azide-PEG3-linker in an organic solvent like DMSO.[11]
-
Prepare fresh stock solutions of:
-
Copper (II) Sulfate (CuSO₄) in water.
-
Sodium Ascorbate in water.
-
(Optional) A copper ligand like TBTA in DMSO.
-
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified biomolecule solution.
-
Add the Azide-PEG3-linker solution to the reaction tube. A 10- to 20-fold molar excess of the linker is a common starting point.[11]
-
(Optional) If using a ligand, add it to the reaction mixture at this point.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of approximately 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM (a 5-fold excess relative to the copper).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
Quantitative Data Summary
The following table summarizes typical reaction conditions and considerations for optimizing your bioconjugation.
| Parameter | Recommended Condition | Rationale & Notes |
| Phthalimide Deprotection | ||
| Reagent | Ethylenediamine or NaBH₄/Acetic Acid | Milder alternatives to hydrazine, which may be preferable for sensitive substrates.[1][4] |
| Molar Excess of Reagent | 10-fold (for Ethylenediamine) | Ensures complete deprotection.[1] |
| CuAAC Reaction | ||
| pH | 7.0 - 9.0 | Optimal range for the click reaction.[11] |
| Buffer | Amine-free (e.g., PBS) | Avoids competitive reactions from amine-containing buffers like Tris.[11] |
| Linker Molar Excess | 10 to 20-fold | Drives the reaction to completion, especially with dilute biomolecule solutions.[11] |
| [CuSO₄] | ~1 mM | Typical catalyst concentration. |
| [Sodium Ascorbate] | ~5 mM | A 5-fold excess over Cu(II) ensures efficient reduction to the active Cu(I) state.[5] |
| Co-solvent (if needed) | <10% DMSO or DMF | Improves solubility of reagents without significantly impacting protein stability.[11] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Cu(I) catalyst to inactive Cu(II).[5] |
Visualizations
Experimental Workflow
References
- 1. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimides [organic-chemistry.org]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound, 134179-44-5 | BroadPharm [broadpharm.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Best practices for catalyst selection in Phthalamide-PEG3-azide cycloaddition reactions
Here is a technical support center for catalyst selection in Phthalamide-PEG3-azide cycloaddition reactions, designed for researchers, scientists, and drug development professionals.
This guide provides best practices, troubleshooting advice, and detailed protocols for catalyst selection in the azide-alkyne cycloaddition reaction involving this compound and an alkyne-containing molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts for this compound cycloaddition reactions?
A1: The two most common and effective types of catalysts for this reaction are copper(I) and ruthenium(II) complexes.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used method. It is highly efficient, proceeds under mild conditions, and selectively produces the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][2][3] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[4][5]
-
Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a complementary method that selectively yields the 1,5-disubstituted 1,2,3-triazole regioisomer.[1][6] This is particularly useful when the 1,4-isomer is not desired for structural or biological reasons. Common catalysts include complexes like [Cp*RuCl].[6][7][8]
Q2: How does the this compound structure influence catalyst selection?
A2: The this compound structure is generally compatible with both CuAAC and RuAAC conditions. The PEG3 linker enhances aqueous solubility, making CuAAC in aqueous buffers a viable option.[9][10] The phthalimide (B116566) protecting group is typically stable under these conditions, but you should be mindful of pH, as harsh basic conditions can lead to its cleavage. For sensitive substrates, the use of protective ligands is highly recommended.[11]
Q3: What is the role of a ligand in CuAAC reactions?
A3: Ligands are crucial in CuAAC for several reasons.[10][12] They stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state.[4][12] Ligands also accelerate the reaction rate and protect sensitive biomolecules from damage caused by reactive oxygen species that can be generated under the reaction conditions.[10][11] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous media.[4][12]
Q4: Can I use internal alkynes with these catalysts?
A4: CuAAC reactions are generally restricted to terminal alkynes due to the mechanism involving a copper acetylide intermediate.[6] In contrast, RuAAC is highly effective for both terminal and internal alkynes , providing a pathway to fully substituted 1,2,3-triazoles.[6][7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound cycloaddition experiments.
Q5: My CuAAC reaction has a very low yield or is not proceeding. What are the common causes?
A5: Low or no yield in CuAAC is a frequent issue and can often be attributed to the following:
-
Inactive Catalyst: The most common problem is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) form by dissolved oxygen.[5][9]
-
Solution: Degas your solvents thoroughly (e.g., by sparging with nitrogen or argon). Always use freshly prepared stock solutions of the reducing agent, sodium ascorbate (B8700270).[9] Consider performing the reaction under an inert atmosphere.
-
-
Poor Reagent Quality: The azide (B81097) or alkyne starting materials may have degraded. Sodium ascorbate can also degrade over time.
-
Solution: Verify the purity and integrity of your this compound and alkyne partner using analytical methods like NMR or mass spectrometry. Use a fresh bottle or a newly prepared solution of sodium ascorbate.[9]
-
-
Insufficient Ligand: Without a ligand, the Cu(I) catalyst is unstable and can quickly become inactive.
-
Solution: Ensure you are using a suitable copper-chelating ligand like THPTA (for aqueous media) or TBTA. A common ratio is 1:5 of Cu:ligand.[10]
-
-
Steric Hindrance: Bulky groups near the alkyne or azide can slow down the reaction.[5]
-
Solution: Increase the reaction temperature moderately (e.g., to 37-60°C) or prolong the reaction time.[9] Monitor progress by TLC or LC-MS.
-
Q6: I am observing multiple spots on my TLC/LC-MS analysis. What are the potential side reactions?
A6: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[5]
-
Cause: This occurs in the presence of Cu(II) and oxygen, forming a diyne byproduct.
-
Solution: Maintain a reducing environment by ensuring a sufficient excess of sodium ascorbate (typically 3-10 equivalents relative to copper).[9] Thoroughly degassing solvents and working under an inert atmosphere will also minimize this side reaction.[5]
Q7: How can I remove the copper catalyst from my final product?
A7: Residual copper can be toxic to cells and interfere with downstream applications. Several methods can be used for its removal:
-
Chelating Agents: Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA to sequester the copper salts.[5]
-
Chromatography: For biomolecules, size-exclusion chromatography (e.g., a desalting column) is effective at separating the product from the catalyst and excess reagents.[4][5] Dialysis against a buffer containing EDTA is another option.[5]
-
Specialized Resins: Copper-scavenging resins can be used to selectively remove copper from the reaction mixture.
Q8: My RuAAC reaction is slow. How can I improve the reaction rate?
A8: While robust, RuAAC reactions can sometimes be slower than CuAAC.
-
Solution: Heating the reaction is often effective. Many RuAAC reactions are run at elevated temperatures (60-80°C) or with microwave irradiation to reduce reaction times.[6] For sensitive substrates, using a more reactive catalyst like Cp*RuCl(COD) can allow the reaction to proceed at room temperature.[6]
Catalyst Selection & Performance Data
The following tables summarize typical starting conditions for CuAAC and RuAAC reactions. These should be considered as starting points for optimization.
Table 1: Recommended Starting Conditions for CuAAC with this compound
| Parameter | Recommended Value/Range | Notes |
|---|---|---|
| Reactant Ratio | 1:1.1 to 1:1.5 (Azide:Alkyne) | A slight excess of the less critical reactant can drive the reaction to completion.[9] |
| Copper(II) Source | 1-10 mol% (e.g., CuSO₄) | Higher concentrations may be needed for challenging substrates.[9] |
| Reducing Agent | 3-10 equivalents to Copper(II) (e.g., Sodium Ascorbate) | A significant excess is crucial to maintain the active Cu(I) state.[9] |
| Ligand | 1-5 equivalents to Copper(II) (e.g., THPTA for aqueous, TBTA for organic) | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[9] |
| Solvent | DMSO, DMF, tBuOH/H₂O (1:1), or aqueous buffers (e.g., PBS) | Ensure all components are fully dissolved. The PEG linker enhances solubility in aqueous media.[9] |
| Temperature | Room Temperature to 60°C | Start at room temperature and gently heat if the reaction is slow.[9] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion.[9] |
Table 2: Recommended Starting Conditions for RuAAC with this compound
| Parameter | Recommended Value/Range | Notes |
|---|---|---|
| Reactant Ratio | 1:1 (Azide:Alkyne) | An equimolar ratio is typically sufficient. |
| Ruthenium Catalyst | 1-5 mol% (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) | Both are commercially available. Cp*RuCl(COD) is generally more reactive at lower temperatures.[6][13] |
| Solvent | Non-protic solvents like Benzene, Toluene, THF, or Dioxane | Protic solvents like water or methanol (B129727) can give low yields and byproducts.[6] |
| Temperature | Room Temperature to 80°C | Heating often accelerates the reaction. Microwave irradiation can also be used.[6] |
| Reaction Time | 30 minutes - 24 hours | Highly dependent on catalyst, temperature, and substrate reactivity.[6] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point for the conjugation of this compound to a terminal alkyne-modified molecule in an aqueous buffer.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[4]
-
THPTA ligand stock solution (e.g., 50 mM in water)[4]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )[4]
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent for dissolving hydrophobic molecules if necessary (e.g., DMSO or DMF)[4]
Methodology:
-
Prepare Reactants: In a reaction vessel, dissolve the alkyne-modified molecule (1.0 eq) and this compound (1.1 eq) in the reaction buffer. If either component has poor aqueous solubility, dissolve it in a minimum amount of DMSO before adding it to the buffer. The final DMSO concentration should ideally be below 20%.[4]
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst-ligand premix. For a typical reaction, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA to achieve a 1:5 Cu:ligand ratio.[10] Let this mixture stand for 2-3 minutes.[4]
-
Add Catalyst: Add the catalyst premix to the solution containing the azide and alkyne.
-
Initiate Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM solution).[4]
-
Incubate: Seal the vessel and allow the reaction to proceed at room temperature for 1 to 4 hours.[4][5] Gentle stirring or agitation is recommended.
-
Monitor Progress: Check for reaction completion by TLC or LC-MS.
-
Purification: Once complete, purify the product to remove the copper catalyst and excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.[4][5]
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes a general procedure for the synthesis of a 1,5-disubstituted triazole using a ruthenium catalyst.
Materials:
-
This compound
-
Alkyne-containing molecule (terminal or internal)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) (1-5 mol%)
-
Anhydrous, non-protic solvent (e.g., Toluene or THF)
Methodology:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 eq), the alkyne (1.0 eq), and the ruthenium catalyst (e.g., 0.02 eq, 2 mol%).
-
Add Solvent: Add the anhydrous, non-protic solvent via syringe.
-
Incubate: Stir the reaction mixture at the desired temperature (e.g., room temperature for CpRuCl(COD) or 60-80°C for CpRuCl(PPh₃)₂) for the required time.[6]
-
Monitor Progress: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the 1,5-disubstituted triazole product.
Visualized Workflows and Logic
Catalyst Selection Workflow
Caption: Catalyst selection workflow for azide-alkyne cycloaddition reactions.
Troubleshooting Logic Diagram
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Non-Specific Binding of Phthalamide-PEG3-Azide Conjugates
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the non-specific binding of Phthalamide-PEG3-azide conjugates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding when using this compound conjugates?
A1: Non-specific binding in experiments involving this compound conjugates, particularly in bioorthogonal click chemistry applications, can arise from several factors:
-
Hydrophobic and Ionic Interactions: The phthalimide (B116566) group can introduce hydrophobicity, leading to non-specific binding to proteins and cell membranes.[1] The overall charge of the conjugate can also contribute to electrostatic interactions with cellular components.
-
Residual Copper Catalyst: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, copper ions can bind non-specifically to proteins, leading to unwanted background signals.[1]
-
Side Reactions: Free thiols in cysteine residues of proteins can sometimes react with reagents used in click chemistry, causing off-target labeling.[1]
-
Reagent Impurities and Excess: Impurities in the azide (B81097) conjugate or other reagents, as well as using a large excess of labeling reagents, can increase background signals.[1]
-
Properties of the PEG Linker: While PEG linkers are known to reduce non-specific protein adsorption, their effectiveness can be influenced by chain length and overall hydrophilicity.
Q2: How does the PEG3 linker in this compound help in reducing non-specific binding?
A2: The polyethylene (B3416737) glycol (PEG) component is incorporated to improve the hydrophilicity and biocompatibility of the conjugate. PEG chains create a hydration layer around the molecule, which helps to repel non-specific protein adsorption through steric hindrance. This property is crucial for reducing background signals in sensitive assays.
Q3: What are essential negative controls to identify non-specific binding?
A3: To conclusively identify non-specific binding, the following controls are recommended:
-
No-Azide Control: A sample that has not been treated with the this compound conjugate but is subjected to all other labeling and detection steps. This helps to identify background from the detection reagents themselves.
-
No-Click-Reagent Control: A sample treated with the azide conjugate but without the copper catalyst and/or the alkyne probe. This control helps determine if the azide conjugate itself is generating a background signal.
-
Competition Control: Co-incubation of the azide conjugate with an excess of a non-azide-modified version of the targeting molecule. A significant reduction in signal compared to the sample without the competitor indicates specific binding.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound conjugates.
Issue 1: High Background Fluorescence in Cell Imaging
Symptoms: You observe high, diffuse fluorescence in your negative control samples, or the signal-to-noise ratio in your experimental samples is unacceptably low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Blocking | Optimize the blocking step by testing different blocking agents and concentrations. Common options include Bovine Serum Albumin (BSA), normal serum from the secondary antibody host species, or commercial blocking solutions. | Reduced background and improved signal-to-noise ratio. |
| Inefficient Washing | Increase the number and duration of washing steps after the click reaction and antibody incubations. Incorporate a mild non-ionic detergent, such as Tween 20, in the wash buffer. | Removal of unbound reagents and a cleaner background. |
| Excess Reagent Concentration | Titrate the concentration of the this compound conjugate and the fluorescent alkyne probe to find the optimal balance between specific signal and background. | Minimized non-specific binding from excess reagents. |
| Copper Catalyst-Mediated Fluorescence | Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate (B86663) to prevent non-specific copper binding.[1] | Quenching of non-specific fluorescence caused by free copper ions. |
Issue 2: Non-Specific Bands in In-Gel Fluorescence or Western Blot
Symptoms: You observe multiple non-specific bands in your gel or blot, making it difficult to identify the protein of interest.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Protein Aggregation | Ensure complete solubilization of protein lysates. Consider using stronger lysis buffers or sonication. | Sharper, more specific bands. |
| Ineffective Blocking of Membrane (Western Blot) | Use an appropriate blocking buffer for your membrane. Non-fat dry milk or BSA are common choices. Optimize the blocking time and temperature. | Reduced background on the membrane and clearer bands. |
| Cross-Reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the lysate. | Elimination of non-specific bands caused by the secondary antibody. |
| Incomplete Removal of Excess Reagents | After the click reaction, precipitate the proteins to remove unreacted fluorescent probes and catalyst.[1] | Cleaner gel with fewer background bands. |
Data Presentation: Optimizing Experimental Conditions
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer | Inexpensive, readily available, effective for many applications. Fatty acid-free BSA may offer superior blocking. | Can sometimes cross-react with certain antibodies. Not recommended for detecting phosphorylated proteins. |
| Normal Serum | 5-10% (v/v) in buffer | Contains a mixture of proteins, providing broad blocking capabilities. Use serum from the same species as the secondary antibody host. | More expensive than BSA. Can interfere if the primary antibody was raised in the same species. |
| Non-Fat Dry Milk | 1-5% (w/v) in buffer | Inexpensive and effective for many Western blot applications. | Not recommended for biotin-based detection systems or for detecting phosphoproteins. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often protein-free options available, consistent performance. | Higher cost compared to homemade solutions. |
Table 2: Effect of Tween 20 Concentration in Wash Buffers
| Tween 20 Concentration | Effect on Non-Specific Binding | Potential Issues |
| 0.05% - 0.1% (v/v) | Effectively reduces non-specific hydrophobic interactions, leading to lower background. | Optimal for most applications. |
| < 0.05% (v/v) | May not be sufficient to eliminate all non-specific binding. | Higher background may persist. |
| > 0.1% (v/v) | Can disrupt specific antibody-antigen interactions, leading to a weaker signal. | Reduced signal intensity. |
Experimental Protocols
Protocol 1: Fluorescent Staining of Cells Using CuAAC Click Chemistry
-
Cell Culture and Labeling:
-
Plate cells on coverslips or in a multi-well plate and culture overnight.
-
Incubate cells with the this compound conjugate at a pre-determined optimal concentration in cell culture medium for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular components).
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail fresh. For a 1 mL reaction, mix:
-
10 µL of 10 mM fluorescent alkyne probe in DMSO.
-
20 µL of 50 mM CuSO₄ in water.
-
100 µL of 50 mM THPTA in water.
-
20 µL of 500 mM sodium ascorbate (B8700270) in water (add last).
-
-
Aspirate the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween 20.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: In-Gel Fluorescence Analysis of Labeled Proteins
-
Protein Lysate Preparation:
-
Lyse cells labeled with the this compound conjugate in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Click Reaction:
-
To 50 µg of protein lysate, add the click reaction components as described in Protocol 1, adjusting volumes for the desired final concentrations.
-
Incubate for 1 hour at room temperature.
-
-
Protein Precipitation:
-
Add four volumes of ice-cold acetone (B3395972) to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the proteins.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold methanol (B129727) and centrifuge again.
-
Air-dry the pellet.
-
-
Sample Preparation for SDS-PAGE:
-
Resuspend the protein pellet in 1X SDS-PAGE sample buffer.
-
Heat the sample at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission settings.
-
Visualizations
Caption: General experimental workflow for fluorescent labeling using this compound conjugates.
Caption: A logical flowchart for troubleshooting high non-specific binding.
References
Technical Support Center: Refinement of Protocols for Labeling Live Cells with Phthalamide-PEG3-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for labeling live cells with Phthalamide-PEG3-azide.
Introduction
This compound is a versatile chemical tool often employed as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] In the context of live-cell labeling, it is typically conjugated to a ligand or molecule of interest that targets a specific cellular component. The azide (B81097) group then serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of a fluorescent probe for visualization or an affinity tag for purification. This guide focuses on the critical steps of labeling and detection.
There are two primary methods for the "click" reaction in live cells:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction, but the copper catalyst can be toxic to cells. The use of copper-chelating ligands like THPTA is recommended to mitigate this toxicity.[2][3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method utilizes a strained alkyne (e.g., DBCO, DIBO) that reacts spontaneously with the azide, making it highly suitable for live-cell imaging where cytotoxicity is a concern.[2][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Non-specific binding of the fluorescent probe. 2. Autofluorescence of the cells. 3. Excess unreacted fluorescent probe. | 1. Decrease the concentration of the fluorescent probe. 2. Include a "no-probe" control to assess autofluorescence. 3. Increase the number and duration of washing steps after incubation with the probe.[2] |
| Low or No Signal | 1. Inefficient labeling with the this compound conjugate. 2. Incomplete click reaction. 3. Low abundance of the target molecule. 4. Photobleaching of the fluorophore. | 1. Increase the concentration of the this compound conjugate or the incubation time. 2. For CuAAC, ensure the freshness of the sodium ascorbate (B8700270) solution and the correct concentrations of copper and ligand.[2] For SPAAC, consider a longer incubation time or a more reactive strained alkyne. 3. Overexpress the target protein if possible, or use a brighter fluorophore. 4. Minimize light exposure and use anti-fade mounting media for fixed-cell imaging.[7][8] |
| Cell Death or Altered Morphology | 1. Cytotoxicity from the this compound conjugate. 2. Copper toxicity in CuAAC. 3. Phototoxicity from imaging.[8] 4. General stress from multiple incubation and washing steps. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the conjugate.[9][10][11] 2. Switch to a copper-free SPAAC reaction. If CuAAC is necessary, use a protective ligand like THPTA and the lowest effective copper concentration.[3][4] 3. Reduce the intensity and duration of light exposure during imaging.[7][8] 4. Minimize the duration of each step and ensure the use of appropriate, pre-warmed buffers. |
| Inconsistent Results | 1. Variability in cell health and density. 2. Inconsistent reagent preparation. 3. Differences in incubation times or temperatures. | 1. Ensure consistent cell seeding density and monitor cell health prior to experiments. 2. Prepare fresh solutions of critical reagents, especially sodium ascorbate for CuAAC. 3. Standardize all incubation parameters across experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell labeling?
A1: this compound is often used as a linker in PROTACs, which are designed to induce the degradation of specific proteins.[1] For labeling, it is typically part of a larger molecule (a probe) designed to target a specific cellular structure or protein. The azide then allows for the attachment of a reporter molecule via click chemistry.
Q2: Should I use CuAAC or SPAAC for my live-cell imaging experiment?
A2: For live-cell imaging, SPAAC (copper-free click chemistry) is generally recommended to avoid the potential cytotoxicity of the copper catalyst.[2][6] CuAAC is highly efficient but requires careful optimization to minimize cell damage.[3][12]
Q3: How can I optimize the concentration of my this compound probe and fluorescent dye?
A3: It is crucial to perform a titration for both your azide-probe and the fluorescent alkyne/strained alkyne. Start with the manufacturer's recommended concentration and perform a dose-response experiment, assessing both signal intensity and cell viability (e.g., using a live/dead stain) to find the optimal balance.
Q4: Can I fix the cells after labeling?
A4: Yes, cells can be fixed after the click chemistry reaction. A common method is to use 4% paraformaldehyde. Following fixation, you can proceed with counterstaining (e.g., DAPI for nuclei) and mounting for imaging.[13]
Q5: What are some key controls to include in my experiment?
A5: Essential controls include:
-
Unlabeled cells: To assess autofluorescence.
-
Cells treated with the azide-probe but no fluorescent alkyne: To check for any inherent fluorescence of the probe.
-
Cells treated with the fluorescent alkyne alone: To check for non-specific binding of the dye.
Experimental Protocols
Protocol 1: Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is recommended for live-cell imaging due to its biocompatibility.
Materials:
-
Live cells expressing the target of interest
-
This compound conjugated to a targeting ligand
-
Fluorescent strained alkyne probe (e.g., DBCO-PEG4-Fluorophore)
-
Cell culture medium
-
PBS or other imaging buffer
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging plate or coverslip and allow them to adhere overnight.
-
Probe Incubation: Treat the cells with the this compound probe at a pre-optimized concentration in fresh cell culture medium. Incubate for a sufficient time for the probe to bind to its target.
-
Washing: Wash the cells twice with pre-warmed cell culture medium to remove the unbound probe.
-
Click Reaction: Add the fluorescent strained alkyne probe (e.g., 10-25 µM) dissolved in fresh medium to the cells.[2] Incubate for 30-120 minutes at 37°C, protected from light.[2]
-
Final Washes and Imaging: Wash the cells three times with PBS or imaging buffer. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Labeling followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol can be used for fixed cells or with caution in live cells.
Materials:
-
Cells labeled with the this compound probe (from steps 1-3 of Protocol 1)
-
Fluorescent alkyne probe
-
CuSO₄ (Copper(II) sulfate)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate (freshly prepared)
-
PBS
"Click-it" Reaction Cocktail (Prepare immediately before use):
| Reagent | Stock Concentration | Final Concentration | Volume for 1 mL |
|---|---|---|---|
| CuSO₄ | 10 mM in water | 500 µM | 50 µL |
| THPTA | 10 mM in water | 500 µM | 50 µL |
| Fluorescent Alkyne | 10 mM in DMSO | 10-50 µM | 1-5 µL |
| Sodium Ascorbate | 1 M in water | 10 mM | 10 µL |
| PBS | - | - | to 1 mL |
Note: Premix the CuSO₄ and THPTA before adding to the rest of the cocktail.[2]
Procedure:
-
Cell Preparation: After incubating with the azide probe and washing, remove the medium from the cells.
-
Click Reaction: Add the freshly prepared "Click-it" reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.[2]
-
Washing and Counterstaining: Remove the reaction cocktail and wash the cells three times with PBS. If desired, counterstain with DAPI for 5 minutes.[2]
-
Imaging: Wash twice more with PBS and image the cells.
Visualizations
Caption: Workflow for live-cell labeling using this compound.
Caption: Troubleshooting high background fluorescence.
Caption: Troubleshooting cell viability issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methods for Phthalamide-PEG3-azide Conjugate Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of modified small molecules is a critical step in drug development and chemical biology. Phthalamide-PEG3-azide, a heterobifunctional linker, requires robust analytical methods to ensure its purity and stability. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative overview of suitable HPLC methods, including column selection, mobile phase optimization, and detector choice, supported by detailed experimental protocols for analogous compounds.
Introduction to HPLC for PEGylated Small Molecule Analysis
This compound possesses distinct chemical moieties that influence its chromatographic behavior. The phthalimide (B116566) group provides some hydrophobicity and a weak UV chromophore, the PEG3 linker imparts polarity and flexibility, and the azide (B81097) group is a small, polar functional group. A successful HPLC method must be able to resolve the target compound from starting materials, intermediates, and potential degradation products. Due to the presence of the polar PEG chain and the lack of a strong UV-absorbing chromophore, method development requires careful consideration of the stationary phase, mobile phase, and detection technique.[]
Comparison of HPLC Methodologies
The two primary HPLC modes suitable for the analysis of this compound are Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
2.1. HPLC Column Selection
The choice of HPLC column is paramount for achieving adequate retention and separation.
| Column Type | Stationary Phase | Principle | Advantages for this compound | Disadvantages |
| Reversed-Phase (RP) | C18, C8 (alkyl chains) | Separation based on hydrophobicity. | Good retention of the phthalimide moiety. Widely available and robust. | Poor retention of highly polar impurities or starting materials. |
| Polar-Embedded RP | Alkyl chains with embedded polar groups | Mixed-mode separation (hydrophobic and hydrophilic interactions). | Enhanced retention of polar analytes compared to standard C18.[2] | Can have complex retention mechanisms. |
| HILIC | Polar (e.g., silica, amide, zwitterionic) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Excellent retention for the polar PEG and azide groups.[3] Orthogonal selectivity to RP-HPLC. | Can have longer equilibration times. Sensitive to water content in the mobile phase. |
Recommendation: A C18 column is a good starting point for method development due to its versatility.[4] However, for comprehensive impurity profiling, a HILIC column may provide superior resolution of polar species.
2.2. Mobile Phase Optimization
The mobile phase composition dictates the elution strength and selectivity of the separation.
| Mobile Phase System | Common Solvents | Additives | Considerations for this compound |
| Reversed-Phase | Water/Acetonitrile (ACN) or Water/Methanol (MeOH) | Trifluoroacetic acid (TFA), Formic acid (FA) | ACN is generally preferred for its lower viscosity and UV cutoff. TFA (0.1%) can improve peak shape but may suppress MS signal. FA (0.1%) is a good alternative for MS compatibility. |
| HILIC | High organic (e.g., >80% ACN) with an aqueous component | Ammonium formate, Ammonium acetate | The aqueous portion is the strong eluting solvent. Buffers are necessary to maintain consistent analyte ionization and peak shape. |
2.3. Detector Comparison
The choice of detector is critical as this compound lacks a strong chromophore.
| Detector | Principle | Advantages | Disadvantages | Suitability for this compound |
| UV-Vis (DAD/PDA) | Measures absorbance of UV-Vis light. | Standard, robust, and provides spectral information for peak purity assessment. | Low sensitivity for compounds with weak or no chromophores. | The phthalimide group has a weak UV absorbance, so this detector may be suitable for high concentration samples but will likely lack the sensitivity for impurity analysis. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. | Universal detector for non-volatile analytes.[5] Gradient compatible. | Non-linear response. Semi-volatile compounds may be lost during evaporation. | Highly Suitable. ELSD is an excellent choice as it does not rely on a chromophore and can detect the PEGylated conjugate and related impurities. |
| Charged Aerosol Detector (CAD) | Similar to ELSD, but after solvent evaporation, particles are charged and the total charge is measured. | Universal detector with a more consistent response than ELSD.[6][7][8] High sensitivity for non-volatile and many semi-volatile analytes. | Response can be affected by mobile phase composition.[6] | Highly Suitable. CAD is considered a state-of-the-art detector for this type of analysis, offering high sensitivity and a wide dynamic range.[9][10][11] |
Experimental Protocols
While a specific protocol for this compound is not publicly available, the following methods for analogous compounds can be adapted.
3.1. General RP-HPLC-ELSD/CAD Method for PEGylated Small Molecules
This protocol is a good starting point for analyzing this compound.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detector:
-
ELSD: Agilent 1290 Infinity II ELSD (Nebulizer: 40 °C, Evaporator: 60 °C, Gas: 1.6 SLM N₂)
-
CAD: Thermo Scientific Vanquish Charged Aerosol Detector (Evaporation Temperature: 35 °C, Gas Regulator Pressure: 60 psi)
-
3.2. HILIC-ELSD/CAD Method for Polar Analytes
This method is suitable for resolving highly polar species.
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid
-
Gradient:
-
0-1 min: 1% B
-
1-8 min: 1-50% B
-
8-10 min: 50% B
-
10.1-15 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detector:
-
ELSD: Waters ACQUITY UPLC ELSD (Drift Tube: 50 °C, Nebulizer Gas: 40 psi)
-
CAD: As described in section 3.1.
-
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound characterization.
References
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the NMR and Mass Spectrometry Analysis of Phthalamide-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Phthalamide-PEG3-azide, a heterobifunctional linker commonly employed in bioconjugation and drug delivery systems. Its utility stems from the phthalimide-protected amine, which can be deprotected to reveal a primary amine, and a terminal azide (B81097) group, readily available for "click" chemistry reactions. This document presents a detailed examination of its spectral characteristics through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a comparison with viable alternative linkers. Experimental protocols and visual workflows are included to support researchers in their applications.
Performance Comparison: this compound vs. Alternatives
The selection of a linker is critical in the design of bioconjugates, impacting stability, solubility, and the efficiency of conjugation. Here, we compare this compound with two common alternatives: Maleimide-PEG3-azide and NHS-ester-PEG3-azide.
| Feature | This compound | Maleimide-PEG3-azide | NHS-ester-PEG3-azide |
| Reactive Group 1 | Phthalimide-protected Amine | Maleimide (B117702) | N-Hydroxysuccinimide Ester |
| Reactive Toward | Thiol (after deprotection) | Thiol | Primary Amine |
| Reactive Group 2 | Azide | Azide | Azide |
| Reaction | Click Chemistry | Click Chemistry | Click Chemistry |
| Key Advantage | Stability of phthalimide (B116566) group allows for multi-step synthesis | High reactivity and specificity towards thiols | High reactivity towards primary amines |
| Consideration | Requires a deprotection step to reveal the amine | Potential for hydrolysis of the maleimide ring | Susceptible to hydrolysis, requiring anhydrous conditions |
Spectral Analysis of this compound
A thorough understanding of the spectral characteristics of this compound is essential for its successful synthesis, purification, and incorporation into complex biomolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of the phthalimide group, the PEG linker, and the terminal azide.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | m | 2H | Aromatic (Phthalimide) |
| 7.72 | m | 2H | Aromatic (Phthalimide) |
| 3.89 | t | 2H | CH₂-N (Phthalimide) |
| 3.70 - 3.60 | m | 8H | PEG Chain (O-CH₂-CH₂-O) |
| 3.38 | t | 2H | CH₂-N₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 168.4 | C=O (Phthalimide) |
| 134.1 | Aromatic C (Phthalimide) |
| 132.2 | Aromatic C-H (Phthalimide) |
| 123.4 | Aromatic C-H (Phthalimide) |
| 70.8 | PEG Chain (O-CH₂) |
| 70.5 | PEG Chain (O-CH₂) |
| 70.1 | PEG Chain (O-CH₂) |
| 68.9 | CH₂-N (Phthalimide) |
| 50.7 | CH₂-N₃ |
| 37.8 | CH₂-CH₂-N (Phthalimide) |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.
Expected ESI-MS Data
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Calculated m/z | 349.15 | 371.13 |
Fragmentation Pattern: The fragmentation of this compound under ESI-MS is expected to involve the characteristic loss of the azide group (N₂) and cleavage of the PEG chain, as well as fragmentation of the phthalimide ring system.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
-
¹³C NMR:
-
Number of scans: 1024
-
Acquisition time: 1.5 seconds
-
Relaxation delay: 2 seconds
-
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase.
Instrument Parameters (ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: 50-1000 m/z
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analysis of this compound and a conceptual representation of its application in bioconjugation.
Phthalamide-PEG3-Azide in PROTAC Synthesis: A Comparative Guide to Azide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse linker chemistries, azide-polyethylene glycol (PEG) linkers have gained prominence for their utility in "click chemistry," enabling modular and efficient PROTAC synthesis. This guide provides an objective comparison of Phthalamide-PEG3-azide with other azide-PEG linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.
The Role of Azide-PEG Linkers in PROTAC Assembly
Azide-PEG linkers are bifunctional molecules that play a central role in the convergent synthesis of PROTACs. The azide (B81097) group provides a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[] These reactions are highly efficient, selective, and biocompatible, allowing for the rapid assembly of a PROTAC from two smaller, functionalized fragments (an alkyne-modified warhead and an azide-bearing E3 ligase ligand, or vice versa).[2][3] The PEG component of the linker enhances the hydrophilicity of the PROTAC molecule, which can improve solubility and cell permeability.[4][5] The length of the PEG chain is a critical parameter that dictates the spatial orientation of the target protein and the E3 ligase, directly impacting the formation and stability of the ternary complex necessary for ubiquitination and subsequent degradation.[6][7]
This compound: A Trivalent Linker for CRBN-Recruiting PROTACs
This compound is a readily available trivalent linker that incorporates a phthalimide (B116566) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a three-unit PEG chain, and a terminal azide for click chemistry conjugation.[8] The phthalimide group is a well-established CRBN binder, making this linker a convenient building block for the synthesis of CRBN-recruiting PROTACs.[9] The PEG3 linker provides a specific spatial separation between the CRBN ligand and the warhead, which can be optimal for certain target proteins.
Comparative Analysis of Azide-PEG Linker Performance
Case Study: Impact of Linker Length on BRD4 Degradation
A study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs provides valuable quantitative data on the influence of linker composition and length on degradation efficiency. The following tables summarize the key findings for a series of CRBN-recruiting PROTACs with varying linker lengths.
Table 1: Physicochemical Properties of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Hydrocarbon (10 atoms) | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG (10 atoms) | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | Hydrocarbon (12 atoms) | 813.9 | 4.7 | 165.2 |
| PROTAC 4 | PEG (12 atoms) | 859.0 | 3.9 | 183.8 |
| PROTAC 5 | Piperazine (13 atoms) | 841.0 | 3.8 | 177.5 |
| PROTAC 6 | Piperazine (15 atoms) | 869.1 | 4.3 | 177.5 |
Data synthesized from publicly available research for illustrative purposes.[10]
Table 2: In Vitro Degradation of BRD4 by PROTACs with Different Linkers
| PROTAC | Linker Composition | Linker Length (atoms) | BRD4 Degradation (at 1 µM) |
| PROTAC 1 | Hydrocarbon | 10 | Modest and Transitory |
| PROTAC 2 | PEG | 10 | Effective |
| PROTAC 3 | Hydrocarbon | 12 | Effective |
| PROTAC 4 | PEG | 12 | Effective |
| PROTAC 5 | Piperazine | 13 | Effective |
| PROTAC 6 | Piperazine | 15 | Not Tolerated |
Data synthesized from publicly available research for illustrative purposes.[10]
This data highlights that for BRD4 degradation, linkers with a length of 10-13 atoms were effective, while a longer 15-atom piperazine-based linker was not. Notably, both hydrocarbon and PEG linkers of similar lengths induced effective degradation, suggesting that for this particular target, linker length is a more critical determinant than composition. The improved physicochemical properties of the PEGylated PROTACs (lower cLogP, higher TPSA) are also noteworthy. This compound, with its approximately 11-atom linker length (3 PEG units plus the phthalimide connector), falls within this optimal range for BRD4, suggesting it would be a suitable candidate for developing BRD4-degrading PROTACs.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using Azide-PEG Linker via CuAAC Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the final conjugation step in PROTAC synthesis.
Materials:
-
Alkyne-functionalized warhead (1.0 eq)
-
Azide-PEG linker (e.g., this compound) (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent: tert-Butanol/Water (1:1) or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the alkyne-functionalized warhead and the azide-PEG linker in the chosen solvent in a reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the reaction mixture, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by LC-MS or TLC until completion (typically 4-16 hours).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by flash column chromatography or preparative HPLC.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Visualizing PROTAC Synthesis and Action
Caption: PROTAC synthesis workflow using click chemistry.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The selection of an appropriate azide-PEG linker is a critical step in the design of effective PROTACs. This compound offers a convenient, trivalent building block for the synthesis of CRBN-recruiting PROTACs, with a PEG linker length that has been shown to be effective for certain targets like BRD4. However, the optimal linker length is target-dependent, and a systematic evaluation of a series of azide-PEG linkers with varying PEG chain lengths (e.g., PEG2, PEG4, PEG5) is often necessary to identify the most potent degrader for a given protein of interest. The provided experimental protocols and conceptual diagrams serve as a guide for researchers to rationally design, synthesize, and evaluate novel PROTACs for therapeutic and research applications.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phthalamide-PEG3-azide and DBCO Linkers for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been significantly advanced by the development of bioorthogonal chemistries, among which the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction stands out for its utility in connecting molecules in complex biological environments without the need for cytotoxic catalysts.[1] The choice of linker is paramount to the success of these conjugations, influencing reaction kinetics, stability, and the physicochemical properties of the final conjugate. This guide provides a detailed comparison of two types of linkers employed in SPAAC reactions: the well-established dibenzocyclooctyne (DBCO) linkers and the less characterized Phthalamide-PEG3-azide.
Overview of SPAAC Reaction
SPAAC is a bioorthogonal reaction between a strained cyclooctyne, such as DBCO, and an azide (B81097).[2] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently at physiological temperatures and pH without the need for a copper catalyst, which can be toxic to living cells.[3] This makes SPAAC an ideal tool for in vivo imaging, live-cell labeling, and the development of antibody-drug conjugates (ADCs).[4]
DBCO Linkers: The Gold Standard in SPAAC
Dibenzocyclooctyne (DBCO) linkers are the most widely used class of reagents for SPAAC reactions due to their excellent reactivity and stability.[2]
Performance and Reaction Kinetics
The reaction between DBCO and an azide is characterized by fast kinetics, with second-order rate constants typically in the range of 0.1 to 1.0 M⁻¹s⁻¹.[5] The rate of the reaction can be influenced by several factors, including the solvent, temperature, pH, and the electronic properties of the azide.[5] For instance, reactions in HEPES buffer have been shown to be faster than in PBS, and higher pH values generally lead to increased reaction rates.[5] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the DBCO moiety and the molecule of interest can also enhance reaction rates by reducing steric hindrance and improving solubility.[5]
| Azide Reactant | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Buffer Conditions | Reference |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 1.22 | PBS (pH 7), HEPES (pH 7) | [5][6] |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | Faster than 3-azido-L-alanine | PBS (pH 7), HEPES (pH 7) | [5] |
| Azidolysine-containing peptide | DBCO-PEG | 0.34 | HBS (pH 7.4) | [6] |
Table 1: Representative second-order rate constants for SPAAC reactions involving DBCO linkers.
Experimental Protocol: General Procedure for DBCO-Azide Conjugation
This protocol outlines a general method for the conjugation of a DBCO-functionalized molecule to an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule
-
Azide-containing molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Organic co-solvent (if required for solubility, e.g., DMSO or DMF)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used.
-
Dissolve the azide-containing molecule in the reaction buffer.
-
-
Reaction Setup:
-
Mix the DBCO- and azide-containing solutions. A slight molar excess (1.5 to 4-fold) of one reactant is often used to drive the reaction to completion.[1]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the substrates.[6]
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by UV-Vis spectroscopy by following the disappearance of the DBCO absorbance peak at approximately 309 nm.
-
-
Purification:
-
The final conjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials.
-
This compound: A Theoretical and Qualitative Comparison
Inferred Properties of this compound
-
Phthalimide Group: The phthalimide group is known to be electron-withdrawing.[7] This electronic effect could potentially influence the reactivity of the neighboring azide group. Additionally, the phthalimide moiety is sterically bulky, which might create steric hindrance and potentially slow down the rate of the SPAAC reaction, especially with bulkier cyclooctynes.[8][9]
-
PEG3 Spacer: The triethylene glycol (PEG3) spacer is hydrophilic and flexible. This is an advantageous feature as it can improve the aqueous solubility of the linker and the resulting conjugate. The flexibility of the PEG spacer can also help to mitigate some of the steric hindrance from the phthalimide group by extending the azide functionality away from it.
-
Azide Group: The azide group is the reactive handle for the SPAAC reaction. Its intrinsic reactivity can be modulated by the adjacent chemical groups.
Potential Advantages and Disadvantages
Potential Advantages:
-
The PEG3 spacer is likely to enhance the hydrophilicity of the linker, which is beneficial for biological applications.
-
The phthalimide group may offer a rigid scaffold that could be useful in applications where precise spatial orientation is required.
Potential Disadvantages:
-
The electron-withdrawing nature of the phthalimide group could potentially decrease the nucleophilicity of the azide, possibly leading to slower reaction kinetics compared to simple alkyl azides.
-
The steric bulk of the phthalimide group may hinder the approach of the cyclooctyne, further reducing the reaction rate.
-
The lack of published data makes it difficult to predict its performance and optimize reaction conditions without extensive empirical testing.
Conclusion
For researchers requiring a reliable and well-characterized linker for SPAAC reactions, DBCO-based linkers are the recommended choice . Their high reactivity, fast and predictable kinetics, and the wealth of available literature and protocols make them a robust tool for a wide range of bioconjugation applications.
This compound remains a largely unexplored linker for SPAAC reactions. While its structure suggests potential benefits in terms of solubility due to the PEG3 spacer, the electronic and steric effects of the phthalimide group introduce uncertainty regarding its reactivity. Without empirical data, its use in time-sensitive or low-concentration applications would be speculative. Researchers interested in using this linker should be prepared to undertake significant optimization and characterization to validate its performance in their specific system. Further studies are warranted to quantitatively assess the kinetics and utility of this compound in SPAAC chemistry.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 9. Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Functional Activity of Phthalamide-PEG3-Azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the functional assays required to validate the activity of Phthalamide-PEG3-azide conjugates. These molecules are critical components of Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of a target protein. Here, we present a detailed comparison of key assays, their underlying principles, experimental protocols, and representative data. We also compare the performance of CRBN-recruiting PROTACs with alternative protein degradation technologies, such as VHL-recruiting PROTACs and molecular glues.
The Mechanism of Action: A Stepwise Validation Process
This compound serves as a linker that connects a ligand for a target protein of interest (POI) to the pthalamide moiety, which binds to CRBN. The resulting PROTAC hijacks the ubiquitin-proteasome system to degrade the POI. Validating the efficacy of such a conjugate requires a series of assays to confirm each step of this process.
Cereblon Binding Assays
The initial step in the mechanism of action is the binding of the pthalamide moiety to CRBN. This is a critical parameter to quantify, as it determines the recruitment of the E3 ligase. Several methods can be employed to measure this binding affinity.
| Assay Type | Principle | Key Parameters | Typical Values for Phthalimide Analogs |
| Fluorescence Polarization (FP) | A fluorescently labeled CRBN ligand (e.g., Cy5-thalidomide) is displaced by the test compound, leading to a decrease in the polarization of the emitted light.[1][2] | IC50 | Thalidomide (B1683933): ~1.3 µM, Pomalidomide: ~0.15 µM, Lenalidomide: ~0.27 µM[3] |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Competitive displacement of a fluorescent tracer from a tagged CRBN protein results in a loss of FRET signal.[4][5] | IC50, Kd | Varies depending on the specific binder and assay setup. |
| AlphaLISA | A competition assay where the test compound disrupts the interaction between a biotinylated CRBN ligand and a GST-tagged CRBN protein, leading to a decrease in the AlphaLISA signal.[6] | IC50 | Lenalidomide: ~2.2 µM[6] |
Experimental Protocol: Fluorescence Polarization (FP) Assay
-
Reagents: Purified recombinant CRBN protein, Cy5-labeled thalidomide, assay buffer, test compound (this compound conjugate), and a positive control (e.g., pomalidomide).[1][2]
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a microplate, add the CRBN protein to all wells except the negative control.
-
Add the diluted test compound or control to the respective wells.
-
Incubate at room temperature to allow for binding.
-
Add the Cy5-labeled thalidomide to all wells.
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.[2]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
Ternary Complex Formation Assays
The formation of a stable ternary complex between the POI, the PROTAC, and CRBN is essential for efficient ubiquitination. The stability of this complex is influenced by cooperativity, which can be positive or negative.
| Assay Type | Principle | Key Parameters | Representative Values |
| TR-FRET | Labeled antibodies against tagged versions of the POI and E3 ligase are used. The PROTAC brings the two proteins into proximity, resulting in a FRET signal.[7][8] | Kd, Bmax | dBET1 (BRD4-CRBN): Negative cooperativity observed.[9] |
| NanoBRET | The POI is fused to NanoLuc luciferase (donor), and the E3 ligase is tagged with HaloTag, which is labeled with a fluorescent acceptor. PROTAC-induced proximity leads to BRET.[3][4][6][10] | BRET ratio | Dependent on specific PROTAC and target. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the components to determine thermodynamic parameters. | Kd, ΔH, n, α (cooperativity) | dBET6 (BRD4-CRBN): α = 0.6 (negative cooperativity).[11] |
Experimental Protocol: TR-FRET Ternary Complex Assay
-
Reagents: Purified, tagged POI (e.g., GST-tag), purified, tagged CRBN complex (e.g., His-tag), terbium-labeled anti-GST antibody (donor), and fluorescently labeled anti-His antibody (acceptor), assay buffer, and PROTAC.[7][8]
-
Procedure:
-
Add the tagged POI, tagged CRBN, and the labeled antibodies to the wells of a microplate.
-
Add serial dilutions of the PROTAC.
-
Incubate to allow for complex formation.
-
Measure the TR-FRET signal at the donor and acceptor emission wavelengths.[10]
-
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations where binary complexes are favored over the ternary complex.[12]
Ubiquitination Assays
Successful ternary complex formation should lead to the ubiquitination of the POI. This can be assessed both in vitro and in cellular contexts.
| Assay Type | Principle | Readout |
| In Vitro Ubiquitination Assay | A reconstituted system with purified E1, E2, E3 (CRBN complex), ubiquitin, ATP, POI, and the PROTAC.[5] | Western blot for high molecular weight ubiquitin smears on the POI. |
| Cellular Ubiquitination Assay (IP-Western) | Cells are treated with the PROTAC and a proteasome inhibitor. The POI is immunoprecipitated, and the eluate is probed for ubiquitin by Western blot.[13] | Detection of polyubiquitinated POI. |
| Mass Spectrometry | Identifies ubiquitination sites on the POI and quantifies changes in ubiquitination upon PROTAC treatment.[14][15] | Identification of di-Gly remnants on lysine (B10760008) residues. |
Experimental Protocol: In Vitro Ubiquitination Assay
-
Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH5c), CRBN/DDB1 complex, ubiquitin, ATP, purified POI, PROTAC, and reaction buffer.[5]
-
Procedure:
-
Combine E1, E2, CRBN complex, ubiquitin, ATP, and POI in a reaction tube.
-
Add the PROTAC or vehicle control (DMSO).
-
Incubate at 37°C to allow the ubiquitination reaction to proceed.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI.
-
-
Data Analysis: Look for the appearance of a ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated POI in the presence of the PROTAC.[5]
Protein Degradation Assays
The ultimate functional outcome of a successful PROTAC is the degradation of the target protein. This is typically quantified in a cellular context.
| Assay Type | Principle | Key Parameters | Representative Values |
| Western Blot | Cells are treated with the PROTAC, and the level of the target protein is quantified by immunoblotting.[16] | DC50, Dmax | GP262 (PI3Kγ-CRBN): DC50 = 88.4 nM, Dmax > 70%[17] |
| HiBiT/NanoBRET | The target protein is endogenously tagged with a small peptide (HiBiT) that combines with LgBiT to form a functional luciferase. Degradation of the tagged protein leads to a loss of luminescence.[18][19][20][21] | DC50, Dmax, Degradation Rate | Varies by target and PROTAC. |
| Mass Spectrometry-based Proteomics | Unbiased and global analysis of protein levels to confirm on-target degradation and identify off-target effects.[14] | Fold change in protein abundance. | - |
Experimental Protocol: Western Blot for Protein Degradation
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[12]
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and detect the signal.[16]
-
-
Data Analysis: Quantify the band intensities. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax.[16][19]
Control Experiments for Mechanistic Validation
To ensure that the observed protein degradation is indeed mediated by the PROTAC through the intended mechanism, several control experiments are crucial.
-
Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.[13][22]
-
CRBN Dependence:
-
CRBN Knockout/Knockdown: The PROTAC should not induce degradation of the target protein in cells where CRBN has been knocked out or knocked down.
-
Competitive Inhibition: Co-treatment with an excess of a CRBN binder (e.g., pomalidomide) should block the PROTAC-induced degradation.[23]
-
Comparison with Alternative Degradation Technologies
While this compound conjugates are effective in recruiting CRBN, other E3 ligases can also be hijacked, and alternative degradation modalities exist.
| Technology | E3 Ligase | Key Features | Representative Data |
| CRBN-recruiting PROTAC | Cereblon (CRBN) | Well-characterized ligands (thalidomide analogs). Generally smaller and may have better cell permeability. | dBET1 (BRD4): DC50 ~100 nM |
| VHL-recruiting PROTAC | Von Hippel-Lindau (VHL) | Different substrate scope compared to CRBN. May be effective for targets where CRBN-based PROTACs fail. | LC-2 (KRAS G12C): DC50 = 0.25-0.76 µM[24] |
| Molecular Glues | Typically CRBN | Smaller molecules that induce a neo-interface between the E3 ligase and the target protein.[25] | Lenalidomide (IKZF1/3): Effective at nanomolar concentrations. |
Conclusion
Validating the functional activity of this compound conjugates requires a systematic and multi-faceted approach. By employing the assays outlined in this guide, researchers can robustly characterize the binding, ternary complex formation, ubiquitination, and degradation events mediated by their PROTACs. A thorough understanding of these parameters, in comparison to alternative technologies, is essential for the development of novel and effective protein-degrading therapeutics.
References
- 1. selvita.com [selvita.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 21. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Bioorthogonal Bioconjugation Reagents: Alternatives to Azide-Based Chemistries
For researchers, scientists, and drug development professionals, the ability to covalently link biomolecules with precision and efficiency is paramount. Reagents like Phthalamide-PEG3-azide are valuable tools, providing an azide (B81097) handle for "click chemistry." While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is robust, the need for cytotoxic copper catalysts has driven the development of bioorthogonal alternatives that can be used in sensitive biological systems, including live cells and in vivo models.[1][2]
This guide provides an objective comparison of the leading alternatives to traditional azide-alkyne bioconjugation, focusing on catalyst-free "click" reactions. We will compare their performance using quantitative kinetic data, discuss their stability and bioorthogonality, and provide detailed experimental protocols for their implementation.
Core Alternative Bioorthogonal Chemistries
The primary alternatives to copper-catalyzed azide-alkyne reactions fall into two major categories: strain-promoted azide-alkyne cycloaddition (SPAAC), which still utilizes an azide but with a highly reactive, strained alkyne, and inverse-electron-demand Diels-Alder (IEDDA) ligation, which uses a completely different set of reactants.
1. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the most direct copper-free alternative to CuAAC. It involves the reaction of an azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3] The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for use in living systems.[3][4]
-
Dibenzocyclooctyne (DBCO): Among the most popular SPAAC reagents, DBCO is valued for its high reactivity with azides.[5][6][7] Its rigid structure imparts significant ring strain, leading to rapid reaction kinetics.[8] However, studies have shown that DBCO can exhibit instability in the presence of biological thiols like glutathione (B108866) (GSH), potentially leading to off-target reactions.[9]
-
Bicyclo[6.1.0]nonyne (BCN): BCN is another widely used strained alkyne. While its reaction rate with some azides can be lower than that of DBCO, it offers a smaller, more hydrophilic profile.[8] Critically, BCN has demonstrated significantly greater stability in the presence of thiols and reducing agents compared to DBCO, making it a more suitable choice for experiments in reducing environments.[9]
2. Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction, typically between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained alkene like trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC.[2][10][11] This unmatched speed allows for efficient labeling at very low reactant concentrations, which is a significant advantage for in vivo applications.[12][13][14] The reaction is highly specific and bioorthogonal, with the tetrazine and TCO moieties showing no cross-reactivity with native biological functional groups.[13]
3. Staudinger Ligation
One of the foundational bioorthogonal reactions, the Staudinger ligation occurs between an azide and a phosphine.[15] While it is catalyst-free and highly bioorthogonal, its reaction kinetics are generally much slower than both SPAAC and IEDDA, which can be a limitation for studying dynamic processes or when working with dilute samples.[15][16][17]
Quantitative Data Presentation
The choice of a bioconjugation strategy is often dictated by reaction speed. The following table summarizes the second-order rate constants for the key bioorthogonal reactions discussed.
| Bioorthogonal Reaction | Reactant Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| IEDDA Ligation | Tetrazine + trans-Cyclooctene (TCO) | 800 - 30,000[2][18] | Exceptionally fast, catalyst-free, highly bioorthogonal. Ideal for in vivo studies and low concentration applications.[12][13] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~1.0[18] | Fast, catalyst-free, widely used. May exhibit side reactions with thiols.[9] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.1 - 0.3[5][19] | Good kinetics, catalyst-free. More stable than DBCO in reducing environments but generally slower.[8][9] |
| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.008[15][17] | Catalyst-free and bioorthogonal but significantly slower than SPAAC and IEDDA.[15][20] |
Note: Reaction rates are dependent on the specific reactant derivatives, solvent, and temperature.[21]
Mandatory Visualizations
Below are diagrams illustrating a typical bioconjugation workflow and a comparison of the reaction mechanisms.
Caption: A typical experimental workflow for bioconjugation.
Caption: Comparison of key bioorthogonal reaction pairs.
Experimental Protocols
The following are generalized protocols for labeling proteins, a common application for these reagents. Optimization is often required for specific biomolecules and applications.
Protocol 1: Protein Labeling via SPAAC (DBCO-NHS Ester)
This protocol describes the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester, making it ready for reaction with an azide-modified molecule.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0).[22][23]
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester).
-
Anhydrous DMSO or DMF.[24]
-
Spin desalting column (e.g., 7k MWCO).[25]
-
Azide-functionalized molecule for conjugation.
Methodology:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[24]
-
Protein Activation:
-
To your protein solution, add the DBCO-NHS ester stock solution to achieve a 10- to 20-fold molar excess.[24][25] The final concentration of organic solvent should be kept low, typically below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.[22][24]
-
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to deactivate any unreacted NHS ester.[22][25]
-
Purification: Remove excess DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired buffer (e.g., PBS).[25]
-
Copper-Free Click Reaction:
-
Final Purification & Analysis: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography. Confirm conjugation using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[25]
Protocol 2: Protein-Protein Conjugation via IEDDA (TCO-Tetrazine)
This protocol outlines the functionalization of two different proteins with TCO and tetrazine, respectively, followed by their rapid conjugation.
Materials:
-
Protein A and Protein B solutions (e.g., 1 mg/mL in PBS, pH 7.2-8.0).
-
TCO-NHS Ester (e.g., TCO-PEG12-NHS Ester).
-
Methyltetrazine-NHS Ester (e.g., Methyltetrazine-PEG8-NHS Ester).
-
Anhydrous DMSO or DMF.
-
1 M Sodium Bicarbonate (NaHCO₃).[12]
-
Spin desalting columns.[12]
Methodology:
-
Protein 1 Activation (TCO):
-
Protein 2 Activation (Tetrazine):
-
IEDDA Ligation:
-
Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio.[12] A slight excess (1.1-1.5 equivalents) of one component can be used to drive the reaction to completion.
-
Incubate for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics.[12][26] Progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance around 520-550 nm.[12]
-
-
Analysis: Analyze the formation of the protein-protein conjugate by SDS-PAGE, observing the appearance of a new high-molecular-weight band. If necessary, the final conjugate can be purified from unreacted components by size-exclusion chromatography.[27]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. raineslab.com [raineslab.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. “Click-to-Clear”: A Strategy to Minimize Radioactivity from the Blood Pool Utilizing Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. glenresearch.com [glenresearch.com]
- 24. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 25. researchgate.net [researchgate.net]
- 26. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 27. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Phthalamide-PEG3-azide Reagents
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates, the purity of linker reagents is paramount to ensuring the efficacy, safety, and reproducibility of their final constructs. Phthalamide-PEG3-azide has emerged as a valuable bifunctional linker, incorporating a phthalimide (B116566) group for engaging E3 ligases like Cereblon (CRBN) and a terminal azide (B81097) for "click" chemistry conjugation to a target protein ligand. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, offers insights into alternative linkers, and presents supporting experimental data and protocols.
Core Purity Assessment Methods
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Due to the nature of the molecule, which contains both a chromophore (phthalimide) and a functionality that can be challenging to detect directly (azide), a multi-faceted approach is recommended.
Data Presentation: Quantitative Purity Analysis
While specific batch-to-batch purity data for this compound is proprietary to individual suppliers, the following table outlines the typical analytical methods employed and the expected purity levels for high-quality reagents.
| Analytical Method | Parameter Measured | Typical Specification | Potential Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Peak Purity (%) by Area | ≥95% | Starting materials, incomplete reaction products, degradation products (e.g., phthalic acid) |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural Integrity & Absence of Impurity Signals | Conforms to Structure | Residual solvents, side-reaction products |
| Mass Spectrometry (MS) | Molecular Weight Verification | Conforms to Expected Mass (e.g., [M+H]⁺, [M+Na]⁺) | Byproducts with different molecular weights |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of Key Functional Groups | Characteristic Azide Stretch (~2100 cm⁻¹) | Absence or modification of key functional groups |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of reagent purity. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV and Charged Aerosol Detection (CAD)
HPLC is a cornerstone technique for purity assessment. Given that the PEG component of the linker lacks a strong UV chromophore, coupling a UV detector (for the phthalimide group) with a Charged Aerosol Detector (CAD) can provide a more comprehensive purity profile.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, UV-Vis detector, and a Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.[1]
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm (for the phthalimide chromophore)
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas Pressure: 35 psi
-
Data Collection Rate: 10 Hz
-
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the chemical structure of the reagent and identifying organic impurities.
Instrumentation and Sample Preparation:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Acquisition and Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the peaks and compare the chemical shifts and coupling constants to the expected structure of this compound. The aromatic protons of the phthalimide group typically appear in the range of 7.7-7.9 ppm, while the protons of the PEG linker will be found in the 3.5-4.0 ppm region. The protons adjacent to the azide group will be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound.
Instrumentation and Method:
-
Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze via LC-MS. Look for the protonated molecule [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺.
Comparison with Alternative Linkers
The choice of a PROTAC linker is a critical aspect of drug design, influencing factors such as solubility, cell permeability, and the stability of the ternary complex. While this compound is a popular choice, several alternatives exist.
Qualitative Comparison of PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Phthalamide-PEG-Azide (Flexible) | Combines the CRBN-binding phthalimide with a flexible and hydrophilic PEG chain and a clickable azide handle. | Good solubility, synthetic accessibility, allows for precise control of conjugation via click chemistry. | The flexibility might lead to less defined ternary complex conformations. |
| Alkyl Chains (Flexible) | Simple hydrocarbon chains. | High degree of conformational flexibility, synthetically straightforward. | Can be hydrophobic, potentially impacting solubility. |
| Rigid Linkers (e.g., containing aromatic or cyclic moieties) | Provide more defined spatial orientation. | Can improve potency and selectivity by pre-organizing the binding moieties. | May be more challenging to synthesize, and the rigidity can sometimes hinder optimal ternary complex formation. |
| Clickable Linkers (General) | Incorporate functional groups like alkynes or azides for click chemistry. | Allows for modular and efficient synthesis of PROTAC libraries. | The resulting triazole ring can influence the overall properties of the PROTAC. |
Pomalidomide-based linkers are often preferred over thalidomide-based ones in PROTAC design due to pomalidomide's generally stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation.[2]
Mandatory Visualizations
Caption: Experimental workflow for assessing the purity of this compound.
Caption: Decision tree for selecting a purity analysis method.
References
Comparing the efficiency of CuAAC vs. SPAAC for Phthalamide-PEG3-azide conjugations
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful tool for this purpose. This guide provides an objective comparison of the two primary modalities of this reaction—Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)—for the conjugation of Phthalamide-PEG3-azide. This analysis is supported by experimental data from analogous systems to inform the selection of the most appropriate ligation strategy.
Executive Summary
The choice between CuAAC and SPAAC for conjugating this compound hinges on the specific experimental context. For in vitro applications where reaction speed and cost-effectiveness are primary concerns and potential copper cytotoxicity can be managed, CuAAC presents a robust option.[1][2][3] Conversely, for applications involving live cells or in vivo systems where biocompatibility is non-negotiable, SPAAC is the unequivocal choice due to its catalyst-free nature.[1][4][5][6]
Quantitative Performance Comparison
The following table summarizes key quantitative and qualitative parameters to guide the decision-making process between CuAAC and SPAAC for azide (B81097) conjugations. While direct kinetic data for this compound is not extensively available, the data presented is based on studies of similar PEGylated azides and provides a strong basis for comparison.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[1] | None (driven by ring strain)[1] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst, limiting in vivo applications without careful ligand selection.[1][4] | Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[1][5][6] |
| Reaction Kinetics | Generally very fast, often reaching completion in a short time.[1][7][8] Second-order rate constants are typically high. | Reaction rates are highly dependent on the cyclooctyne (B158145) used but can be very rapid.[1][6] However, they are generally slower than CuAAC reactions.[2] |
| Reaction Components | Requires an azide, a terminal alkyne, a copper(I) source, and a stabilizing ligand.[1][7][9][10] | Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).[1][4][5] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), which can damage biomolecules.[11] | Some strained alkynes can exhibit off-target reactivity, particularly with thiols.[1] |
| Yields | Generally high specificity and can achieve quantitative yields under optimized conditions.[1][7] | High specificity and can achieve quantitative yields.[1][5][7] |
| Cost | Terminal alkynes and copper catalysts are generally less expensive.[1] | Strained cyclooctynes can be significantly more expensive.[1] |
Signaling Pathways and Logical Relationships
The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne component and the necessity of a catalyst.
Reaction pathways for CuAAC and SPAAC.
Experimental Workflows
The selection of either CuAAC or SPAAC will dictate the experimental workflow for conjugation.
Comparison of experimental workflows.
Experimental Protocols
Below are detailed, generalized protocols for performing CuAAC and SPAAC reactions. These should be optimized for the specific this compound conjugate being synthesized.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reactants
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound and the terminal alkyne in the reaction buffer to the desired concentrations. If solubility is an issue, a stock solution in DMSO or DMF can be prepared and added to the aqueous buffer, keeping the final organic solvent concentration low (e.g., <10%).
-
-
Catalyst Preparation:
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and terminal alkyne solutions. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
Add the THPTA solution to the reaction mixture. The final concentration of the ligand is typically 5 times that of the copper.[12]
-
Add the CuSO₄ solution. The final concentration can be optimized but is often in the range of 50-250 µM.[12]
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration is typically around 5 mM.[12]
-
-
Incubation:
-
Stir the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or other analytical techniques.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography, to remove the copper catalyst and unreacted starting materials.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO or BCN)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reactants
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound and the strained alkyne in the reaction buffer to the desired concentrations. For hydrophobic reagents, prepare a concentrated stock solution in DMSO or DMF.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the this compound and strained alkyne solutions. A molar excess of one component (e.g., 1.5-5 fold) is often used to ensure efficient conjugation.[4] The final concentration of the organic solvent should be kept low (e.g., <10%) if working with sensitive biomolecules.[4]
-
-
Incubation:
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method, such as reversed-phase HPLC, to remove any unreacted starting materials.
-
Conclusion
Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The optimal choice is dictated by the specific requirements of the application. For in vitro synthesis where speed and cost are critical, CuAAC is often preferred. For applications requiring high biocompatibility, such as live-cell imaging or the development of biotherapeutics, the catalyst-free nature of SPAAC makes it the superior choice. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate click chemistry approach for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocols | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
Safety Operating Guide
Proper Disposal of Phthalamide-PEG3-azide: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety is paramount when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Phthalamide-PEG3-azide, a compound utilized by researchers, scientists, and drug development professionals.
The azide (B81097) functional group in this compound presents potential hazards, necessitating strict adherence to safety protocols to mitigate risks. Azides can be toxic and may form explosive compounds under certain conditions. This document outlines the necessary precautions and detailed procedures for the safe disposal of this compound, ensuring a secure laboratory environment.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound, especially during disposal, must be conducted in a well-ventilated chemical fume hood.[1]
Key Chemical Incompatibilities
It is crucial to be aware of the following chemical incompatibilities to prevent hazardous reactions:
| Incompatible Substance | Potential Hazard |
| Acids | Contact with acids can generate highly toxic and explosive hydrazoic acid.[1] |
| Heavy Metals | Contact with metals, particularly heavy metals like lead and copper, can form dangerously unstable and shock-sensitive metal azides. This is especially critical regarding drain pipes.[1][2] |
| Halogenated Solvents | Use of halogenated solvents such as dichloromethane (B109758) with azides should be avoided due to the potential formation of explosive di- and tri-azidomethane.[1] |
Experimental Protocol: Deactivation of Dilute this compound Solutions
For dilute aqueous solutions of this compound (recommended concentration ≤ 5%), chemical deactivation of the azide groups can be performed to render the waste less hazardous.[1][3] This procedure must be carried out in a chemical fume hood.
Materials:
-
Dilute this compound waste solution (≤ 5%)
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
pH paper or pH meter
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet tube leading to a fume hood flue, place the dilute this compound solution.[3]
-
Addition of Sodium Nitrite: With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide estimated to be in the solution (a 40% excess).[3]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic, as indicated by pH paper. Caution: The order of addition is critical. Adding acid before the nitrite will generate poisonous and volatile hydrazoic acid (HN₃). [3]
-
Completion of Reaction: The evolution of nitrogen oxides will be observed. Once the gas evolution ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the azide decomposition is complete.[3]
-
Neutralization: Neutralize the final solution to a pH between 6 and 9 with a suitable base, such as sodium hydroxide solution.[1][3]
-
Disposal of Deactivated Waste: Collect the neutralized solution in a properly labeled hazardous waste container and dispose of it through your institution's hazardous waste management program.[1]
Disposal Procedures for Untreated Waste
If chemical deactivation is not feasible or for concentrated waste, all materials containing this compound must be disposed of as hazardous waste.[1]
Solid Waste:
-
Collect solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, in a clearly labeled, sealed container.[2]
-
Arrange for disposal through your institution's environmental health and safety (EHS) office.
Liquid Waste (Concentrated or Untreated):
-
Under no circumstances should any waste containing this compound be poured down the drain. [1][2] This is to avoid the formation of explosive metal azides in the plumbing.[2]
-
Collect all liquid waste in a designated, properly labeled hazardous waste container.
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials.
-
Contact your institution's EHS office for pickup and disposal.
Spill Management
-
Small Spills (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, confine the spill with an absorbent material.[2]
-
For liquid spills, clean the area with a pH-adjusted water (pH > 9). For solid spills, carefully sweep the material into a container and then decontaminate the surface.[2]
-
Collect all cleanup materials in a sealed container, label it as hazardous waste, and dispose of it accordingly.[2]
-
-
Large Spills (or any spill outside a fume hood):
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phthalamide-PEG3-azide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phthalamide-PEG3-azide, a chemical compound utilized in advanced research and development. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Organic azides, such as this compound, are energetic compounds that require careful handling due to their potential for explosive decomposition, especially those with a low carbon-to-nitrogen ratio.[1][2] While higher molecular weight azides are generally less hazardous, caution is always warranted.[2] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage this substance safely.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to protect against accidental exposure and physical hazards. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves (minimum 0.11 mm thickness).[3] Consider a Silver Shield/4H™ liner for added protection with highly toxic azides.[4] | Provides primary barrier against skin contact. The azide (B81097) ion is toxic and can be absorbed through the skin.[2][4] |
| Eye and Face Protection | Safety goggles with side shields are mandatory.[5] A full-face shield should be worn over safety goggles, especially when there is a risk of splashes or explosions.[6][7] | Protects eyes and face from splashes of the chemical and in the event of an unexpected energetic decomposition. |
| Body Protection | A flame-resistant lab coat is required. For larger quantities or higher-risk procedures, a chemical-resistant apron or a "bunny suit" coverall should be worn.[7][8] | Protects against spills and splashes, minimizing skin contact. Flame-resistant material is crucial due to the potential fire hazard associated with organic azides. |
| Respiratory Protection | Typically not required when handling small quantities in a certified chemical fume hood.[9] For large-scale operations or if there is a risk of aerosol generation, a respirator may be necessary.[5] | A chemical fume hood provides adequate ventilation and protection from inhalation of any volatile byproducts or aerosols.[3][10] |
| Foot Protection | Closed-toe shoes made of a non-porous material are mandatory.[11] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This workflow provides a procedural guide for the safe handling of this compound from preparation to temporary storage.
References
- 1. benchchem.com [benchchem.com]
- 2. ucd.ie [ucd.ie]
- 3. campus.kennesaw.edu [campus.kennesaw.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
